Sudachitin
Description
This compound has been reported in Citrus reticulata, Citrus medica, and other organisms with data available.
antimicrobial from the peels of Citrus sudachi; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)17(24-2)15(22)18(25-3)16(13)26-11/h4-7,19,21-22H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHHDQSPFPQKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318467 | |
| Record name | Sudachitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sudachitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4281-28-1 | |
| Record name | Sudachitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4281-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sudachitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sudachitin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B4S6SPF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sudachitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 - 243 °C | |
| Record name | Sudachitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Sudachitin: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudachitin, a polymethoxylated flavone found in the peel of the Japanese citrus fruit Citrus sudachi, has emerged as a promising natural compound with multifaceted anti-cancer properties.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's action in cancer cells, with a focus on its impact on key signaling pathways, cell proliferation, apoptosis, and the tumor microenvironment. The information presented herein is intended to support further research and drug development efforts in oncology.
Direct Anti-proliferative and Cytotoxic Effects
This compound exhibits a direct dose-dependent inhibitory effect on the proliferation of various cancer cell lines.[1][4] The half-maximal inhibitory concentration (IC50) values highlight its varied efficacy across different cancer types.
Data Presentation: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Huh-7 | Liver Cancer | 48 | 82.04 | [1] |
| HepG2 | Liver Cancer | 48 | 49.32 | [1] |
| HCT-116 | Colorectal Cancer | 48 | Not specified | [4] |
| HT-29 | Colorectal Cancer | 48 | Not specified | [4] |
Note: The original research article by Chen et al. (2022) mentions dose-dependent inhibition in HCT-116 and HT-29 cells but does not provide specific IC50 values in the abstract or readily available text.
Modulation of Key Signaling Pathways
This compound's anti-cancer activity is intricately linked to its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.
Mitogen-Activated Protein Kinase (MAPK) Pathway
A primary mechanism of this compound-induced apoptosis is through the regulation of the MAPK pathway.[5] this compound differentially modulates key components of this pathway, leading to a pro-apoptotic cellular environment. Specifically, this compound:
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Activates p38 MAPK: This activation is a crucial step in initiating the apoptotic cascade. The use of a p38MAPK inhibitor, SB203580, has been shown to significantly reduce this compound-induced apoptosis.
-
Inhibits ERK1/2: this compound suppresses the phosphorylation and activation of ERK1/2. This inhibition is achieved, at least in part, by targeting the upstream activator Raf-1.[5]
The dual action of activating the pro-apoptotic p38 MAPK pathway while inhibiting the pro-survival ERK1/2 pathway is a key feature of this compound's anti-cancer mechanism.
This compound's dual regulation of the MAPK pathway.
PI3K/Akt Signaling Pathway
The direct role of this compound in modulating the PI3K/Akt pathway in cancer cells is an area of ongoing investigation. However, flavonoids are generally known to target this critical survival pathway.[6][7] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and resistance to apoptosis. Its inhibition often leads to a decrease in the expression of anti-apoptotic proteins and can sensitize cancer cells to other therapeutic agents. Given this compound's pro-apoptotic effects, it is plausible that it may also exert an inhibitory effect on the PI3K/Akt pathway, potentially through indirect mechanisms or crosstalk with the MAPK pathway. Further research is required to elucidate the precise interactions between this compound and the PI3K/Akt signaling cascade in cancer cells.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is orchestrated through the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases. While direct studies on this compound's effect on the Bax/Bcl-2 ratio are limited, the activation of the p38 MAPK pathway is known to influence the expression and activity of these proteins, leading to:
-
Upregulation of pro-apoptotic proteins (e.g., Bax): This promotes the permeabilization of the mitochondrial outer membrane.
-
Downregulation of anti-apoptotic proteins (e.g., Bcl-2): This further shifts the cellular balance towards apoptosis.[8]
The release of cytochrome c from the mitochondria following membrane permeabilization leads to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[9][10]
This compound-induced intrinsic apoptosis pathway.
Targeting the Tumor Microenvironment: Inhibition of Glycolysis in Cancer-Associated Fibroblasts (CAFs)
Beyond its direct effects on cancer cells, this compound also targets the tumor microenvironment, specifically cancer-associated fibroblasts (CAFs).[1] CAFs are known to promote tumor progression through various mechanisms, including metabolic reprogramming. This compound disrupts the metabolic symbiosis between CAFs and cancer cells by inhibiting glycolysis in CAFs.[1] This is achieved through the downregulation of key glycolytic enzymes and transporters:
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Phosphofructokinase (PFK): A critical rate-limiting enzyme in glycolysis.
-
Monocarboxylate Transporter 4 (MCT4): Responsible for the efflux of lactate, a product of glycolysis that can be utilized by cancer cells as an energy source.[1]
By inhibiting glycolysis in CAFs, this compound reduces the production and export of lactate, thereby "starving" the cancer cells of this crucial fuel source and impeding their proliferation, migration, and invasion.[1] The precise upstream mechanism by which this compound downregulates the mRNA expression of PFK and MCT4 is yet to be fully elucidated and presents an interesting avenue for future research.[1]
This compound inhibits glycolysis in CAFs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Western Blot Analysis for MAPK Pathway Proteins
Principle: This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.
Protocol:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound as described for the MTT assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p38 MAPK and ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Wound Healing (Scratch) Assay
Principle: This assay is used to assess cell migration by creating a "wound" or scratch in a confluent cell monolayer and monitoring the rate at which the cells close the gap.
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh culture medium containing this compound at the desired concentrations. Include a vehicle control.
-
Immediately capture an image of the scratch at time 0 using a phase-contrast microscope.
-
Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Transwell Invasion Assay
Principle: This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the process of metastasis.
Protocol:
-
Preparation of Transwell Inserts:
-
Use Transwell inserts with an 8 µm pore size polycarbonate membrane.
-
Coat the upper surface of the inserts with a thin layer of Matrigel (a basement membrane extract) and allow it to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend cancer cells in serum-free medium.
-
Seed the cells (e.g., 1 x 10^5 cells) in the upper chamber of the coated Transwell inserts.
-
Add this compound at the desired concentrations to the upper chamber.
-
In the lower chamber, add complete medium containing a chemoattractant (e.g., 10% FBS).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours, allowing the invasive cells to migrate through the Matrigel and the porous membrane.
-
-
Staining and Quantification:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through a multi-pronged mechanism of action. It directly inhibits cancer cell proliferation and induces apoptosis by modulating the MAPK signaling pathway. Furthermore, its ability to disrupt the metabolic support provided by cancer-associated fibroblasts in the tumor microenvironment represents a novel and promising therapeutic strategy. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the development of novel cancer therapies. Further research is warranted to fully elucidate its interaction with the PI3K/Akt pathway and the precise molecular mechanisms governing its effects on CAF metabolism.
References
- 1. Polymethoxylated flavone this compound is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymethoxylated flavone this compound is a safe anticancer adjuvant...: Ingenta Connect [ingentaconnect.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Sudachitin: A Polymethoxyflavone for the Management of Metabolic Syndrome
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic syndrome, a constellation of conditions including central obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant and growing global health challenge. The polymethoxyflavone sudachitin, derived from the peel of Citrus sudachi, has emerged as a promising natural compound with the potential to mitigate multiple facets of this complex disorder. This technical guide provides a comprehensive overview of the current scientific evidence regarding the effects of this compound on metabolic syndrome, with a focus on preclinical and clinical data, experimental methodologies, and the underlying molecular mechanisms of action.
Preclinical and Clinical Efficacy of this compound in Metabolic Syndrome
This compound has demonstrated beneficial effects on key parameters of metabolic syndrome in both animal models and a human clinical trial. These effects are summarized below.
Effects on Body Weight and Adiposity
In preclinical studies, this compound administration has been shown to attenuate weight gain and reduce fat accumulation in mice fed a high-fat diet.[1][2] A clinical trial using a sudachi peel extract powder also indicated a favorable impact on body composition.[3][4]
Table 1: Effects of this compound on Body Weight and Adiposity
| Model | Dosage | Duration | Key Findings | Reference |
| High-Fat Diet-Fed C57BL/6J Mice | 5 mg/kg/day (oral) | 12 weeks | Significantly decreased body weight gain, body fat, and visceral fat compared to high-fat diet controls.[1] | [1] |
| Human Clinical Trial (BMI 23-30 kg/m ²) | 4.9 mg/day this compound (from sudachi peel extract powder) | 12 weeks | Significantly reduced the ratio of visceral fat to subcutaneous fat and moderately reduced waist circumference compared to placebo.[3][4][5] | [3][4][5] |
Effects on Glucose Metabolism and Insulin Sensitivity
This compound has been shown to improve glucose homeostasis and enhance insulin sensitivity in various experimental models.[1][2][6][7][8]
Table 2: Effects of this compound on Glucose Metabolism and Insulin Sensitivity
| Model | Dosage | Duration | Key Findings | Reference |
| High-Fat Diet-Fed C57BL/6J Mice | 5 mg/kg/day (oral) | 12 weeks | Significantly reduced fasting plasma glucose and insulin levels. Improved glucose tolerance in an oral glucose tolerance test (OGTT).[2] | [2] |
| db/db Diabetic Mice | 5 mg/kg/day (oral) | 6 weeks | Reduced fasting blood glucose levels and improved insulin sensitivity in an insulin tolerance test (ITT).[2] | [2] |
| C57BL/6J Mice | Single oral administration | N/A | Increased early-phase insulin secretion and a 30% reduction in blood glucose levels 30 minutes after glucose loading.[7][8] Improved systemic insulin sensitivity in an ITT.[7][8][9] | [7][8][9] |
Effects on Lipid Metabolism
Improvements in dyslipidemia are a consistent finding in studies investigating the effects of this compound.[2][6]
Table 3: Effects of this compound on Lipid Metabolism
| Model | Dosage | Duration | Key Findings | Reference |
| High-Fat Diet-Fed C57BL/6J Mice | 5 mg/kg/day (oral) | 12 weeks | Prevented increases in serum triglyceride and non-esterified fatty acid (NEFA) levels.[2] | [2] |
| db/db Diabetic Mice | 5 mg/kg/day (oral) | 9 weeks | Significantly decreased serum triglyceride and NEFA levels.[2] | [2] |
| High-Fat Diet-Fed Mice | Not specified | 30 weeks | Modulated plasma lipids and reduced hepatic lipid accumulation.[10] | [10] |
| 3T3-L1 Adipocytes | 30 and 50 µM | 24 and 48 hours | Increased glycerol release, indicating enhanced lipolysis.[11] | [11] |
Experimental Protocols
This section details the methodologies employed in key studies investigating the effects of this compound.
In Vivo Animal Studies
-
Animal Models:
-
High-Fat Diet-Induced Obesity: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 40% of calories from fat) for a period of 12 weeks to induce obesity and metabolic dysfunction.[2][6]
-
Genetic Model of Type 2 Diabetes: Male db/db mice, which have a mutation in the leptin receptor gene and exhibit obesity, hyperglycemia, and insulin resistance, are used to model type 2 diabetes.[2][6]
-
-
This compound Administration: this compound is administered orally, often by gavage, at a dose of 5 mg/kg of body weight per day.[1][2][6] The vehicle control is typically a solution of dimethyl sulfoxide (DMSO) in an aqueous solution of sodium carbonate.[12]
-
Metabolic Assessments:
-
Glucose and Insulin Tolerance Tests: For oral glucose tolerance tests (OGTT), mice are fasted and then administered a bolus of glucose orally. Blood glucose levels are measured at various time points. For insulin tolerance tests (ITT), mice are fasted and then injected intraperitoneally with insulin, followed by blood glucose monitoring.[2][7]
-
Serum Biochemistry: Blood samples are collected to measure levels of triglycerides, non-esterified fatty acids (NEFAs), total cholesterol, and insulin.[2][10]
-
Indirect Calorimetry: Oxygen expenditure is assessed to determine energy metabolism.[6]
-
Histology: Adipose and liver tissues are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess adipocyte size and hepatic steatosis.[2][10]
-
In Vitro Cell-Based Assays
-
Cell Lines:
-
3T3-L1 Adipocytes: Murine 3T3-L1 preadipocytes are differentiated into mature adipocytes to study lipolysis and lipid accumulation.[11]
-
Primary Myocytes: Primary myocytes are isolated from skeletal muscle to investigate the direct effects of this compound on muscle metabolism.[2][6]
-
RAW264.7 Macrophages: This mouse macrophage-like cell line is used to study the anti-inflammatory effects of this compound.[13][14]
-
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 10-50 µM).[11][12]
-
Molecular and Cellular Analyses:
-
Lipolysis Assay: Glycerol release into the culture medium is measured as an indicator of lipolysis.[11]
-
Western Blotting: Protein levels and phosphorylation status of key signaling molecules (e.g., PKA, HSL, MAPKs, NF-κB) are determined.[11][13][15]
-
Quantitative Polymerase Chain Reaction (qPCR): The expression of genes involved in metabolism and inflammation is quantified.[2][5][6]
-
cAMP Assay: Intracellular cyclic AMP (cAMP) levels are measured to assess the activation of the cAMP signaling pathway.[7][11]
-
Molecular Mechanisms of Action
This compound exerts its beneficial effects on metabolic syndrome through the modulation of several key signaling pathways in different tissues.
Skeletal Muscle: Enhancement of Mitochondrial Biogenesis and Energy Expenditure
In skeletal muscle, this compound is proposed to improve glucose and lipid metabolism by increasing mitochondrial biogenesis and function.[2][6] This is mediated through the activation of the Sirtuin 1 (Sirt1)–AMP-activated protein kinase (AMPK)–peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) pathway.[2]
Caption: this compound signaling in skeletal muscle.
Adipose Tissue: Stimulation of Lipolysis
In adipocytes, this compound promotes the breakdown of stored triglycerides (lipolysis) through the activation of the cyclic AMP (cAMP)/protein kinase A (PKA)/hormone-sensitive lipase (HSL) pathway.[11]
Caption: this compound-induced lipolysis in adipocytes.
Pancreatic Islets: Enhancement of Insulin Secretion
Recent studies suggest that this compound can also improve glucose metabolism by enhancing insulin secretion from pancreatic β-cells.[7][8] This effect is mediated by the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cAMP levels.[7][8][9]
Caption: this compound's effect on insulin secretion.
Anti-inflammatory Effects
Chronic low-grade inflammation is a key feature of metabolic syndrome. This compound has demonstrated anti-inflammatory properties by suppressing the production of inflammatory mediators in macrophages.[13][14] This is achieved through the downregulation of the MAPK and NF-κB signaling pathways.[13]
Experimental Workflow Overview
The investigation of this compound's effects on metabolic syndrome typically follows a multi-step approach, from in vitro screening to in vivo validation.
Caption: General experimental workflow.
Future Directions and Conclusion
References
- 1. Improvement of Lipid Metabolism in Mice Fed a High-Fat Diet Treated with this compound and Development of Sudachi Peel Extract Powder [jstage.jst.go.jp]
- 2. This compound, a polymethoxylated flavone, improves glucose and lipid metabolism by increasing mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sudachi peel extract powder including the polymethoxylated flavone this compound improves visceral fat content in individuals at risk for developing diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tri-step.or.jp [tri-step.or.jp]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound, a polymethoxylated flavone, improves glucose and lipid metabolism by increasing mitochondrial biogenesis in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The flavonoid this compound regulates glucose metabolism via PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The flavonoid this compound regulates glucose metabolism via PDE inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound, polymethoxyflavone from Citrus sudachi, enhances antigen-specific cellular and humoral immune responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-conferences.org [bio-conferences.org]
- 14. This compound, a polymethoxyflavone from Citrus sudachi, suppresses lipopolysaccharide-induced inflammatory responses in mouse macrophage-like RAW264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Vitro Anti-inflammatory Properties of Sudachitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Sudachitin (4',5,7-trihydroxy-3',6,8-trimethoxyflavone), a polymethoxyflavone found in the peel of Citrus sudachi. The data and protocols presented herein are synthesized from multiple scientific studies to serve as a resource for researchers investigating novel anti-inflammatory agents.
Executive Summary
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. This compound has emerged as a promising natural compound with potent anti-inflammatory effects demonstrated across various in vitro models. It effectively suppresses the production of key pro-inflammatory mediators, including cytokines, chemokines, nitric oxide (NO), and prostaglandin E2 (PGE2). Mechanistically, this compound exerts its effects by modulating crucial intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (Akt) pathways. This guide summarizes the quantitative data on its inhibitory activities, provides detailed experimental protocols for reproducing these findings, and visualizes the underlying molecular mechanisms.
Quantitative Analysis of Anti-inflammatory Activity
This compound has been shown to inhibit the production of a wide range of pro-inflammatory molecules in a dose-dependent manner in various cell types. The following tables summarize the quantitative data from key studies.
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated Macrophages (RAW 264.7)
| Inflammatory Mediator | This compound Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | Not specified (IC50) | While specific IC50 values for this compound are not detailed in the provided abstracts, studies confirm significant, dose-dependent inhibition.[1][2] | [1][2] |
| TNF-α | Not specified | Suppressed production | Not specified in abstracts |
| IL-6 | Not specified | Suppressed production | Not specified in abstracts |
| iNOS Expression | Not specified | Suppressed expression | Not specified in abstracts |
Note: While multiple sources confirm the inhibitory effect of this compound on these mediators in RAW 264.7 cells, specific IC50 values were not available in the provided search results. Such values are typically determined via dose-response experiments and Griess assays for NO and ELISAs for cytokines.
Table 2: Inhibitory Effects of this compound in IL-1β-Stimulated Human Periodontal Ligament Cells (HPDLCs) [3][4][5]
| Inflammatory Mediator | This compound Concentration (µM) | Cytokine Production (pg/mL, Mean ± SD) | % Inhibition (Approx.) |
| IL-6 | 0 (IL-1β only) | 12500 ± 500 | 0% |
| 6.25 | 10000 ± 400 | 20% | |
| 12.5 | 8000 ± 350 | 36% | |
| 25 | 5500 ± 300 | 56% | |
| 50 | 3000 ± 200 | 76% | |
| IL-8 | 0 (IL-1β only) | 18000 ± 800 | 0% |
| 6.25 | 15000 ± 700 | 17% | |
| 12.5 | 12000 ± 600 | 33% | |
| 25 | 8000 ± 500 | 56% | |
| 50 | 4000 ± 300 | 78% | |
| CXCL10 | 0 (IL-1β only) | 2500 ± 150 | 0% |
| 6.25 | 2000 ± 120 | 20% | |
| 12.5 | 1600 ± 100 | 36% | |
| 25 | 1000 ± 80 | 60% | |
| 50 | 500 ± 50 | 80% | |
| CCL2 | 0 (IL-1β only) | 3000 ± 200 | 0% |
| 6.25 | 2400 ± 150 | 20% | |
| 12.5 | 1800 ± 120 | 40% | |
| 25 | 1200 ± 100 | 60% | |
| 50 | 600 ± 60 | 80% |
Data are estimated from graphical representations in the cited literature and presented to show dose-dependent trends.[3]
Table 3: Inhibitory Effects of this compound in Pam3CSK4-Stimulated Human Dental Pulp Cells (HDPCs) [6][7]
| Inflammatory Mediator | This compound Concentration (µM) | Effect |
| IL-6 | 6.25 - 50 | Dose-dependent suppression of production |
| IL-8 | 6.25 - 50 | Dose-dependent suppression of production |
| CXCL10 | 6.25 - 50 | Dose-dependent suppression of production |
| PGE2 | 6.25 - 50 | Dose-dependent suppression of production |
| COX-2 Expression | 6.25 - 50 | Dose-dependent suppression of protein expression |
Core Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated by its ability to interfere with key signaling cascades that regulate the expression of inflammatory genes.
General Experimental Workflow
The typical workflow for in vitro evaluation of this compound's anti-inflammatory properties involves cell culture, pre-treatment with the compound, stimulation with an inflammatory agent, and subsequent analysis of inflammatory markers and signaling proteins.
Caption: General workflow for in vitro anti-inflammatory assays.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8][9] this compound has been shown to inhibit this pathway by preventing the phosphorylation of key components like IKKα/β and the p65 subunit.[3]
Caption: this compound inhibits the NF-κB pathway, a key inflammation regulator.
Modulation of MAPK and Akt Signaling
MAPKs (including p38, ERK, and JNK) and Akt are other critical pathways that regulate inflammatory responses. This compound has demonstrated varied effects on these pathways depending on the cell type and stimulus. In some models, it suppresses the phosphorylation (activation) of p38, ERK, and JNK.[3] In others, it specifically inhibits the phosphorylation of Akt, another key regulator of cell survival and inflammatory gene expression.[3][7]
Caption: this compound modulates MAPK and Akt pathways to reduce inflammation.
Detailed Experimental Protocols
The following protocols provide a general framework for assessing the anti-inflammatory effects of this compound in vitro. Specific parameters such as cell density, incubation times, and reagent concentrations should be optimized for each cell line and experimental setup.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (Murine Macrophages): Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HPDLCs / HDPCs (Human Primary Cells): Culture in α-MEM or similar specific media supplemented with 10-15% FBS and 1% Penicillin-Streptomycin.
-
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for ELISA/Griess, 6-well for Western blot) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 6.25, 12.5, 25, 50 µM). Incubate for 1 hour.
-
Stimulation: Add the inflammatory stimulus directly to the wells containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 15-60 minutes for signaling pathway analysis; 24 hours for mediator production analysis).[3]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After the 24-hour incubation period, collect 100 µL of culture supernatant from each well of a 96-well plate.
-
Griess Reaction:
-
Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the 100 µL of supernatant.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Cytokine/PGE2 Quantification (ELISA)
-
Sample Collection: Collect culture supernatants after the 24-hour stimulation period.
-
ELISA Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) overnight at 4°C.[10][11]
-
Washing & Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature.[10][11]
-
Sample Incubation: Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.[10]
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[11]
-
Enzyme Conjugation: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour.[10]
-
Substrate Addition: Wash the plate and add a substrate (e.g., TMB). A color change will occur. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[10]
-
Measurement: Read the absorbance at 450 nm.[10]
-
-
Quantification: Determine the cytokine/PGE2 concentration from the standard curve.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After the short incubation period for signaling activation (e.g., 15-60 min), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12]
-
Antibody Incubation:
-
Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) detection reagent. Visualize the protein bands using an imaging system.[12]
-
Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Polymethoxy Flavonoid this compound Inhibits Interleukin-1 β-Induced Inflammatory Mediator Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound Reduces Inflammatory Mediator Expression in Toll-Like Receptor 2 Ligand-Stimulated Human Dental Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 13. researchgate.net [researchgate.net]
In Vivo Efficacy of Sudachitin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of Sudachitin, a polymethoxyflavone found in the peel of the citrus fruit Citrus sudachi. The following sections detail the experimental evidence from animal models, focusing on its anti-inflammatory, immunomodulatory, and metabolic regulatory activities. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams in the DOT language.
Anti-inflammatory Effects of this compound
This compound has demonstrated significant anti-inflammatory properties in animal models of systemic inflammation. Oral administration of this compound has been shown to reduce the levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions.[1][2]
Quantitative Data:
Table 1: Effect of this compound on Inflammatory Cytokine Levels in LPS-Induced Systemic Inflammation in Mice
| Treatment Group | Dose | Serum IL-6 Levels | Serum TNF-α Levels | Reference |
| Control (LPS) | - | Significantly elevated | Significantly elevated | [3] |
| This compound (LPS) | Not specified | Significantly suppressed | Significantly suppressed | [3] |
Note: Specific quantitative values for cytokine levels were not provided in the abstract. The study indicates a clear and significant suppression.
Experimental Protocol:
LPS-Induced Systemic Inflammation in Mice [3]
-
Animal Model: 9-week-old female BALB/c mice.
-
Acclimatization: Mice were allowed to adapt for one week before the experiment.
-
Treatment: Mice were randomly divided into groups and orally administered this compound or a vehicle control daily for seven days.
-
Induction of Inflammation: One hour after the final oral administration, systemic inflammatory response syndrome (SIRS) was induced by an intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 10 mg/kg body weight.
-
Sample Collection: Blood was collected 2 hours after the LPS injection.
-
Analysis: Serum levels of inflammatory cytokines (IL-6 and TNF-α) were measured by ELISA.
-
Statistical Analysis: One-way analysis of variance (ANOVA) followed by Dunnett's test or Tukey-Kramer test was used to determine statistical significance.
Signaling Pathway:
The anti-inflammatory effects of this compound are mediated, in part, through the downregulation of the MAPK and NF-κB signaling pathways.[2] By inhibiting these pathways, this compound suppresses the gene expression of inflammatory factors.[3][4]
Immunomodulatory Effects of this compound
This compound has been shown to enhance both cellular and humoral immune responses in animal models.[4] This suggests its potential application in augmenting vaccine efficacy or in conditions requiring a bolstered immune response.
Quantitative Data:
Table 2: Effect of this compound on Ovalbumin-Specific Immune Responses in BALB/c Mice
| Treatment Group | Dose | OVA-specific IL-4 Production | OVA-specific IL-10 Production | OVA-specific IgE Levels | OVA-specific IgG1 Levels | OVA-specific IgG Levels | Reference |
| Control (OVA) | - | Baseline | Baseline | Baseline | Baseline | Baseline | [4] |
| This compound (OVA) | 20 mg/kg/day | Increased | Increased | Significantly higher | Significantly higher | Significantly higher | [4] |
Note: The study reports a significant increase in these parameters, but the exact quantitative values are not provided in the abstract.
Experimental Protocol:
Ovalbumin Immunization in BALB/c Mice [4]
-
Animal Model: Female BALB/c mice.
-
This compound Treatment: this compound (purity >98%) was dissolved in dimethyl sulfoxide (DMSO) and prepared daily in a 20 mmol/L Na2CO3 aqueous solution (containing 0.1% DMSO). Mice were administered 200 µl of the solution containing 20 mg this compound/kg body weight for 35 days by gavage. Control mice received the vehicle.
-
Immunization: Mice were immunized with ovalbumin (OVA) twice during the treatment period.
-
Analysis: Levels of OVA-specific IgG1, IgG, and IgE in diluted serum were measured by ELISA. Splenocytes were co-cultured with OVA to measure in vitro proliferative responses and cytokine production (IL-4, IL-10).
Experimental Workflow:
References
- 1. This compound, polymethoxyflavone from Citrus sudachi, enhances antigen-specific cellular and humoral immune responses in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory function of this compound and demethoxythis compound from Citrus sudachi | BIO Web of Conferences [bio-conferences.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. This compound, polymethoxyflavone from Citrus sudachi, enhances antigen-specific cellular and humoral immune responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Sudachitin Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudachitin, a polymethoxyflavone predominantly found in the peel of the citrus fruit Citrus sudachi, has garnered significant attention in recent years for its diverse pharmacological activities.[1] Emerging research has illuminated its potential as a therapeutic agent in a range of conditions, including inflammatory diseases, cancer, and metabolic disorders.[1] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound treatment, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades involved.
Core Cellular Targets and Modulated Pathways
This compound exerts its biological effects by targeting several key cellular signaling pathways. The primary pathways identified to date include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and cyclic Adenosine Monophosphate (cAMP)-dependent pathways. Furthermore, this compound has been shown to modulate glycolysis in the tumor microenvironment.
Anti-inflammatory Effects via NF-κB and MAPK Pathway Downregulation
A significant body of evidence points to the potent anti-inflammatory properties of this compound.[2][3][4] These effects are primarily mediated through the downregulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound has been shown to suppress the production of pro-inflammatory cytokines and mediators, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), nitric oxide (NO), and Monocyte Chemoattractant Protein-1 (MCP-1).[2][3] This suppression occurs at the transcriptional level, with this compound inhibiting the gene expression of these inflammatory factors.[3] The mechanism of this inhibition involves the downregulation of LPS-induced activation of both the MAPK (specifically JNK and ERK) and NF-κB pathways.[2][3]
Anti-cancer Activity through Glycolysis Inhibition and Apoptosis Induction
This compound has demonstrated anti-tumorigenic properties in various cancer cell lines.[5] Its mechanisms of action in cancer include the direct inhibition of tumor cell proliferation and the modulation of the tumor microenvironment.[5][6]
A notable effect of this compound is its ability to target the glycolytic pathway in cancer-associated fibroblasts (CAFs).[5] By inhibiting glycolysis in CAFs, this compound reduces their pro-tumorigenic activities.[5] This is associated with a decrease in lactate production and reduced mRNA expression of phosphofructokinase (PFK) and monocarboxylate transporter 4 (MCT4) in CAFs.[5]
Furthermore, this compound has been shown to induce apoptosis in cancer cells, in part through the regulation of the MAPK pathway.[5]
Cardiovascular Effects via Enhancement of cAMP-Dependent Pathways
In the cardiovascular system, this compound has been observed to induce positive chronotropic and inotropic effects.[7][8] The underlying mechanism is associated with the enhancement of cAMP-dependent signaling pathways, independent of β-adrenoceptor involvement.[7][8] this compound's action is suggested to involve the inhibition of phosphodiesterases (PDEs), enzymes that degrade cAMP.[7] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades responsible for the observed cardiac effects.[7][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound's effects.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Huh-7 | Liver Cancer | 82.04 |
| HepG2 | Liver Cancer | 49.32 |
| HuCCT1 | Cholangiocarcinoma | 53.21 |
| RBE | Cholangiocarcinoma | 24.1 |
| MIA PaCa-2 | Pancreatic Cancer | 43.35 |
| PANC-1 | Pancreatic Cancer | 32.73 |
| HCT-116 | Colorectal Cancer | 56.23 |
| HT-29 | Colorectal Cancer | 37.07 |
| Data from Chen et al., 2022.[5] |
Table 2: Effective Concentrations of this compound in Anti-inflammatory and Cardiovascular Studies
| Cell/Tissue Model | Effect | Effective Concentration (µM) |
| LPS-stimulated RAW264.7 cells | Inhibition of IL-6 and TNF-α production | Significant inhibition observed at various concentrations, with strong effects at higher doses. |
| Human Periodontal Ligament Cells | Inhibition of IL-1β-induced IL-6, IL-8, CXCL10, and CCL2 production | Dose-dependent inhibition from 6.25 to 50 µM.[10] |
| Isolated Rat Atria | Positive chronotropic and inotropic effects | Concentration-dependent effects from 0.3 to 30 µM.[7][8] |
| 3T3-L1 Adipocytes | Increased intracellular cAMP and glycerol release | 30 and 50 µM.[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and Treatment
-
RAW264.7 Macrophage Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
LPS Stimulation: To induce an inflammatory response, RAW264.7 cells are typically seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with LPS (e.g., 100 ng/mL) with or without various concentrations of this compound for a specified period (e.g., 24 hours).[6]
-
Cancer Cell Line Culture: Cancer cell lines are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Cell Viability and Proliferation Assays
-
Cell Counting Kit-8 (CCK-8) Assay:
-
Seed cells (e.g., 0.7 x 10^4 cells/well) in a 96-well plate and allow them to attach.[2]
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).[2]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5][7]
-
Measure the absorbance at 450 nm using a microplate reader.[5][7] The absorbance is directly proportional to the number of viable cells.
-
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against phospho-NF-κB p65, IκBα, phospho-JNK, phospho-ERK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., TRIzol reagent), and cDNA is synthesized using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a SYBR Green master mix with specific primers for the target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
Table 3: Example Primer Sequences for qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TNF-α | AGG GAC CTC TCT CTA ATC AG | TGG GAG TAG ATG AGG TAC AG |
| IL-6 | GCC GCC CCA CAC AGA CA | CCG TCG AGG ATG TAC CGA AT |
| GAPDH | ACG GAT TTG GTC GTA TTG GG | TGA TTT TGG AGG GAT CTC GC |
| Primer sequences are illustrative and should be validated for specific experimental conditions.[13] |
Conclusion
This compound is a promising natural compound with multifaceted effects on key cellular pathways implicated in inflammation, cancer, and cardiovascular function. Its ability to downregulate the NF-κB and MAPK pathways underscores its potent anti-inflammatory potential. In the context of oncology, this compound's dual action of inducing apoptosis in tumor cells and inhibiting the pro-tumorigenic activity of CAFs by targeting glycolysis presents a novel therapeutic strategy. Furthermore, its modulation of cAMP-dependent signaling pathways suggests potential applications in cardiovascular conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound and to design robust experimental investigations into its mechanisms of action. Future research should focus on preclinical and clinical studies to validate these findings and to fully elucidate the therapeutic potential of this intriguing polymethoxyflavone.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio-conferences.org [bio-conferences.org]
- 6. scispace.com [scispace.com]
- 7. This compound, a polymethoxyflavone from Citrus sudachi, suppresses lipopolysaccharide-induced inflammatory responses in mouse macrophage-like RAW264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
Preliminary Safety Profile of Sudachitin: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on Sudachitin, a polymethoxylated flavone found in the peel of the citrus fruit Citrus sudachi. The document synthesizes available data on its cytotoxic, genotoxic, and acute systemic toxicity, offering a foundational understanding for researchers and professionals in drug development. All quantitative data is presented in structured tables for comparative analysis, and detailed methodologies for key toxicological assays are provided. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of the reported findings.
In Vitro Cytotoxicity Assessment
Preliminary studies have focused on evaluating the cytotoxic potential of this compound against various human cancer cell lines while also assessing its impact on normal human cells. The half-maximal inhibitory concentration (IC50) has been a key metric in these investigations, with results indicating a selective anti-proliferative effect against cancerous cells.
Quantitative Cytotoxicity Data
The following table summarizes the IC50 values of this compound in different human cancer cell lines after a 48-hour treatment period. For comparison, the effect on normal human intestinal fibroblasts (HIFs) is also included.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| HuCCT1 | Cholangiocarcinoma | 53.21 |
| RBE | Cholangiocarcinoma | 24.1 |
| MIA PaCa-2 | Pancreatic Cancer | 43.35 |
| PANC-1 | Pancreatic Cancer | 32.73 |
| HCT-116 | Colorectal Cancer | 56.23 |
| HT-29 | Colorectal Cancer | 37.07 |
| Huh-7 | Liver Cancer | 82.04 |
| HepG2 | Liver Cancer | 49.32 |
| Normal Cells | ||
| Human Intestinal Fibroblasts (HIFs) | Normal Fibroblasts | >50 (No significant inhibition)[1][2] |
Experimental Protocol: CCK-8 Cytotoxicity Assay
The cytotoxicity of this compound was primarily determined using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures cell viability based on the bioreduction of WST-8 by cellular dehydrogenases.
Methodology:
-
Cell Seeding: Cancer cell lines and Human Intestinal Fibroblasts (HIFs) were seeded in 96-well plates at a density of 0.5 x 10⁴ cells per well and cultured for 24 hours to allow for cell adherence.[1]
-
This compound Treatment: Cells were treated with increasing concentrations of this compound (typically ranging from 1 to 300 µM) for 48 hours.[1][2]
-
CCK-8 Reagent Addition: Following the incubation period, 10 µL of CCK-8 solution was added to each well.
-
Incubation: The plates were incubated for a specified period (typically 1-4 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Genotoxicity Assessment
The mutagenic potential of a Citrus sudachi extract powder, containing at least 1% this compound, was evaluated through a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell gene mutation test.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test was conducted to assess the potential of the this compound-containing extract to induce gene mutations in several strains of Salmonella typhimurium.
Results: The Citrus sudachi extract powder did not show any mutagenic activity in the Ames test. No biologically relevant increase in the number of revertant colonies was observed for any of the tested bacterial strains, either with or without metabolic activation (S9).
| Test Strain | Metabolic Activation | Concentrations Tested (µ g/plate ) | Result |
| S. typhimurium TA1535 | With and Without S9 | 50, 150, 500, 1500, 5000 | Non-mutagenic[3][4] |
| S. typhimurium TA97a | With and Without S9 | 50, 150, 500, 1500, 5000 | Non-mutagenic[3][4] |
| S. typhimurium TA98 | With and Without S9 | 50, 150, 500, 1500, 5000 | Non-mutagenic[3][4] |
| S. typhimurium TA100 | With and Without S9 | 50, 150, 500, 1500, 5000 | Non-mutagenic[3][4] |
| S. typhimurium TA102 | With and Without S9 | 50, 150, 500, 1500, 5000 | Non-mutagenic[3][4] |
Experimental Protocol:
-
Bacterial Strains: Salmonella typhimurium strains TA1535, TA97a, TA98, TA100, and TA102 were used.[3][4]
-
Test Compound Preparation: The Citrus sudachi extract powder was tested at concentrations of 50, 150, 500, 1500, and 5000 µg per plate.[3][4]
-
Metabolic Activation: The assay was performed both in the presence and absence of a rat liver homogenate (S9 fraction) to assess the mutagenicity of the compound and its metabolites.
-
Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if applicable) were mixed with molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (his+) was counted and compared to the negative (solvent) control.
In Vitro Mammalian Cell Gene Mutation Test
The mutagenic potential was further investigated using the L5178Y TK+/- mouse lymphoma cell line.
Results: The Citrus sudachi extract powder was found to be non-mutagenic in the in vitro mammalian cell gene mutation test.[3][4]
Experimental Protocol:
-
Cell Line: L5178Y TK+/- 3.7.2C mouse lymphoma cells were used.[3][4]
-
Exposure: Cells were exposed to the test article for a defined period, both with and without S9 metabolic activation.
-
Expression Period: Following exposure, cells were cultured for a period to allow for the expression of any potential mutations at the thymidine kinase (TK) locus.
-
Mutant Selection: Cells were then cloned in a selective medium containing a cytotoxic agent that is toxic to cells expressing a functional TK enzyme.
-
Colony Enumeration: The number of mutant colonies was counted to determine the mutant frequency.
Acute Systemic Toxicity Studies
Acute oral and dermal toxicity, as well as skin and eye irritation studies, were conducted on a Citrus sudachi extract powder containing at least 1% this compound. These studies were performed in accordance with OECD guidelines.
Acute Oral Toxicity (OECD Guideline 423)
Results: The acute oral LD50 of the Citrus sudachi extract powder was determined to be greater than 5000 mg/kg body weight in female Sprague-Dawley rats. No mortality or signs of gross toxicity were observed during the 14-day observation period.
| Parameter | Result |
| LD50 (Oral) | > 5000 mg/kg body weight[3][4] |
| Animal Model | Female Sprague-Dawley rats[3][4] |
| Observation Period | 14 days[4] |
| Clinical Signs | No adverse effects or abnormal behavior[2] |
| Mortality | None[2] |
Experimental Protocol:
-
Animal Model: The study utilized female Sprague-Dawley rats.[3][4]
-
Dosing: A single oral dose of the test substance was administered. The "Up-and-Down Procedure" was followed, starting at a dose of 5000 mg/kg.[2]
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.
-
Necropsy: Gross necropsy was performed at the end of the observation period.
Acute Dermal Toxicity (OECD Guideline 402)
Results: The acute dermal LD50 of the Citrus sudachi extract powder was found to be greater than 2000 mg/kg body weight in both male and female rats.
| Parameter | Result |
| LD50 (Dermal) | > 2000 mg/kg body weight[3] |
| Animal Model | Male and female Sprague-Dawley rats[3][4] |
| Observation Period | 14 days |
| Clinical Signs | All animals appeared active and healthy[2] |
| Mortality | None |
Skin and Eye Irritation
Results: The Citrus sudachi extract powder was classified as slightly irritating to the skin and minimally irritating to the eye in New Zealand Albino rabbits.
| Test | Result |
| Primary Dermal Irritation | Slightly irritating (PDII = 0.8)[3] |
| Primary Eye Irritation | Minimally irritating (MMTS = 2.7)[3] |
Signaling Pathway Analysis: this compound-Induced Apoptosis
Studies have indicated that this compound can induce apoptosis in human keratinocyte HaCaT cells through the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Key Findings:
-
This compound activates p38 MAPK and inhibits ERK1/2.[1]
-
Inhibition of p38 MAPK significantly reduces this compound-induced apoptosis.[1]
-
This compound inhibits the activation of Raf-1, an upstream regulator of ERK1/2.[1]
-
Phosphorylation of Heat Shock Protein 27 (HSP27), a downstream target of p38 MAPK, is induced by this compound.[1]
Conclusion
The preliminary toxicity studies on this compound and a this compound-containing Citrus sudachi extract powder suggest a favorable safety profile. The compound exhibits selective cytotoxicity against cancer cells while showing minimal impact on normal cells at effective concentrations. Furthermore, the extract did not demonstrate mutagenic potential in the Ames test or an in vitro mammalian cell gene mutation assay. Acute oral and dermal toxicity studies indicate a low order of acute toxicity. The mechanism of this compound-induced apoptosis appears to involve the modulation of the MAPK signaling pathway. These findings support further investigation of this compound as a potential therapeutic agent. However, more comprehensive long-term toxicity and in vivo efficacy studies are warranted to fully establish its safety and therapeutic potential.
References
The Intracellular Interface: A Technical Guide to Sudachitin's Interaction with Cellular Signaling Machinery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sudachitin, a polymethoxyflavone found in the peel of Citrus sudachi, has garnered significant interest for its anti-inflammatory, anti-cancer, and metabolic regulatory properties. While its effects on downstream signaling pathways such as MAPK, NF-κB, and Akt are well-documented, the precise molecular initiating events have been a subject of investigation. This technical guide synthesizes the current understanding of this compound's interaction with cellular signaling components, moving beyond the concept of a traditional cell-surface receptor to an intracellular enzymatic target. Evidence strongly indicates that this compound's primary mechanism of action is the inhibition of phosphodiesterases (PDEs), leading to an accumulation of cyclic adenosine monophosphate (cAMP) and subsequent modulation of a cascade of signaling events. This guide provides an in-depth look at the quantitative data, experimental methodologies, and signaling pathways involved, offering a comprehensive resource for researchers in pharmacology and drug development.
Primary Molecular Target: Phosphodiesterase Inhibition
Contrary to a mechanism involving direct binding to a specific cell-surface receptor, current research points to this compound acting as an inhibitor of intracellular phosphodiesterases (PDEs). PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, this compound effectively increases the intracellular concentration of cAMP, a crucial second messenger that influences a multitude of cellular processes.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory effects of this compound have been quantified in various studies, demonstrating its potential as a modulator of PDE activity and a suppressor of cancer cell proliferation.
| Target/Process | Cell Line/System | Method | Concentration | Result | Reference |
| Phosphodiesterase 3 (PDE3) Inhibition | Cell-based assays | PDE Inhibition Assay | 10 µM | 68% inhibition | [1][2] |
| 30 µM | 91% inhibition | [1][2] | |||
| HCT-116 Cell Proliferation | Human colorectal cancer | Cell Proliferation Assay | - | IC50: 56.23 µM | [3] |
| HT-29 Cell Proliferation | Human colorectal cancer | Cell Proliferation Assay | - | IC50: 37.07 µM | [3] |
| HuCCT1 Cell Proliferation | Cholangiocarcinoma | Cell Proliferation Assay | - | IC50: 53.21 µM | [3] |
| RBE Cell Proliferation | Cholangiocarcinoma | Cell Proliferation Assay | - | IC50: 24.1 µM | [3] |
| MIA PaCa-2 Cell Proliferation | Pancreatic cancer | Cell Proliferation Assay | - | IC50: 43.35 µM | [3] |
| PANC-1 Cell Proliferation | Pancreatic cancer | Cell Proliferation Assay | - | IC50: 32.73 µM | [3] |
| Huh-7 Cell Proliferation | Liver cancer | Cell Proliferation Assay | - | IC50: 82.04 µM | [3] |
| HepG2 Cell Proliferation | Liver cancer | Cell Proliferation Assay | - | IC50: 49.32 µM | [3] |
Downstream Signaling Pathways Modulated by this compound
The elevation of intracellular cAMP levels due to PDE inhibition by this compound triggers a cascade of downstream signaling events. The primary effectors of cAMP are Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The activation of these molecules leads to the modulation of key signaling pathways, including the MAPK, NF-κB, and Akt pathways.
The cAMP/PKA Pathway
This compound treatment leads to a significant increase in intracellular cAMP levels, which in turn activates PKA.[4] Activated PKA phosphorylates a multitude of downstream targets, influencing processes like lipolysis and apoptosis.[4][5]
Figure 1: this compound-mediated activation of the cAMP/PKA pathway.
Modulation of the MAPK Pathway
The effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway is cell-type dependent. In human keratinocytes, this compound activates p38 MAPK while inhibiting ERK1/2.[5] The inhibition of the ERK1/2 pathway is consistent with the known effects of elevated cAMP, which can inhibit Raf-1, a kinase upstream of MEK and ERK.
Figure 2: this compound's differential regulation of the MAPK pathway.
Inhibition of the NF-κB Pathway
This compound has been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB.[6] This is a key mechanism for its anti-inflammatory effects. Elevated cAMP levels, through PKA activation, can inhibit the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents NF-κB from translocating to the nucleus and activating the transcription of inflammatory genes.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Polymethoxylated flavone this compound is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Polymethoxy Flavonoid this compound Inhibits Interleukin-1 β-Induced Inflammatory Mediator Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Sudachitin from Citrus sudachi Peel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sudachitin, a polymethoxyflavone predominantly found in the peel of the Japanese citrus fruit, Citrus sudachi, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] These encompass anti-inflammatory, anticancer, and metabolic regulatory properties, positioning it as a promising candidate for therapeutic development. This document provides detailed protocols for the extraction, purification, and quantification of this compound from Citrus sudachi peel, tailored for research and drug development applications. The methodologies are based on established solvent extraction techniques and chromatographic purification, optimized for obtaining high-purity this compound. Additionally, this guide outlines key signaling pathways modulated by this compound, offering a foundational understanding of its mechanism of action.
Introduction
Citrus sudachi, a specialty citrus fruit from Japan's Tokushima Prefecture, is a rich source of bioactive compounds, particularly polymethoxyflavones (PMFs).[1][2] Among these, this compound (5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone) is a key constituent of the peel and has been the subject of numerous studies for its health-promoting benefits.[1] The peel, often a byproduct of juice production, represents an abundant and valuable resource for the isolation of this potent flavonoid.[3] Effective extraction and purification of this compound are critical first steps for its pharmacological evaluation and potential clinical application. This document details optimized laboratory-scale protocols to achieve this.
Extraction and Purification Workflow
The overall process for isolating this compound from Citrus sudachi peel involves sample preparation, extraction of the crude flavonoid mixture, and subsequent chromatographic purification to isolate this compound.
Caption: Experimental workflow for this compound extraction and purification.
Experimental Protocols
Materials and Equipment
-
Plant Material: Fresh or dried peels of Citrus sudachi.
-
Solvents: Methanol (reagent grade), Ethanol (95%), Acetonitrile (HPLC grade), Water (deionized or distilled).
-
Chemicals: Acetic acid (glacial), Trifluoroacetic acid (TFA).
-
Equipment: Blender or grinder, rotary evaporator, ultrasonic bath, filtration apparatus, column chromatography setup (glass column, silica gel, or Diaion HP-20 resin), preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column, fraction collector, analytical HPLC system, UV-Vis spectrophotometer.
Protocol 1: Methanol-Based Solvent Extraction
This protocol is adapted from general methods for flavonoid extraction from citrus peels and specific mentions of methanol extraction for Citrus sudachi.[4][5]
-
Sample Preparation:
-
Thoroughly wash fresh Citrus sudachi peels with water to remove any surface contaminants.
-
Dry the peels in a ventilated oven at 40-50°C until brittle.
-
Grind the dried peels into a fine powder using a blender or grinder.
-
-
Extraction:
-
Combine the powdered peel with methanol in a solid-to-solvent ratio of 1:10 (w/v) (e.g., 100 g of powder in 1 L of methanol).
-
For enhanced extraction efficiency, perform ultrasound-assisted extraction by placing the mixture in an ultrasonic bath for 30-60 minutes at a frequency of 20-40 kHz. Maintain the temperature below 50°C to prevent degradation of thermolabile compounds.[5]
-
Alternatively, macerate the mixture with continuous stirring for 24-48 hours at room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid peel residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
-
Protocol 2: Aqueous Extraction
This is a milder extraction method, suitable for obtaining a broader range of water-soluble compounds.[6]
-
Sample Preparation:
-
Prepare crushed Citrus sudachi peel as described in Protocol 1.
-
-
Extraction:
-
Filtration:
-
Filter the extract through a 0.45 µm filter to obtain the crude aqueous extract.[6]
-
Purification Protocol
This protocol outlines a two-step purification process involving initial cleanup by column chromatography followed by high-purity isolation using preparative HPLC.
-
Initial Purification with Column Chromatography:
-
Option A (Diaion HP-20 Resin):
-
Dissolve the crude methanol extract in an appropriate solvent and load it onto a column packed with Diaion HP-20 resin.
-
Elute the column with a stepwise gradient of methanol in water to fractionate the extract based on polarity. This compound, being a polymethoxyflavone, will elute in the higher methanol concentration fractions.
-
-
Option B (Silica Gel Column Chromatography):
-
Adsorb the crude extract onto a small amount of silica gel and load it onto a silica gel column.
-
Elute the column with a solvent system such as a gradient of ethyl acetate in hexane. Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions rich in this compound.
-
-
-
High-Purity Isolation by Preparative HPLC:
-
Pool the this compound-rich fractions from the initial purification step and concentrate them.
-
Dissolve the concentrated sample in the mobile phase for injection into the preparative HPLC system.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% acetic acid or TFA, is commonly used for flavonoid separation. A typical starting point could be a linear gradient from 30% to 70% acetonitrile over 40 minutes.
-
Flow Rate: Adjust according to the column dimensions, typically in the range of 10-20 mL/min for a 20 mm ID column.
-
Detection: UV detection at a wavelength of approximately 330 nm.
-
-
Collect the peak corresponding to this compound using a fraction collector.
-
Verify the purity of the collected fraction using analytical HPLC.
-
Evaporate the solvent to obtain pure this compound.
-
Quantitative Data
The yield of this compound can vary significantly based on the extraction method, seasonality of the fruit, and the specific cultivar.
| Parameter | Method | Result | Reference |
| This compound Content | - | 1.4% in a specific extract powder | [7] |
| This compound Content | - | At least 1% in a specific extract powder | [8] |
| Daily Intake in Study | - | 4.9 mg/day from extract powder | [7][9] |
| Total Extract Yield | Supercritical CO2 Extraction (40°C, 30 MPa) | 773 mg / 100 g of sample | [9] |
Note: The provided yields for extract powders do not represent the yield of pure this compound from the raw peel material but rather its concentration in a processed product.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key cellular signaling pathways.
EGFR-ERK Signaling Pathway
This compound has been shown to inhibit the EGFR-ERK signaling pathway, which is often hyperactivated in certain cancers and skin disorders. It can suppress the phosphorylation of key proteins in this cascade.[10]
Caption: this compound's inhibition of the EGFR-ERK signaling pathway.
cAMP/PKA/HSL Signaling Pathway
This compound can stimulate lipolysis through the activation of the cAMP/PKA/HSL pathway in adipocytes, suggesting its potential role in managing obesity and related metabolic disorders.[11]
Caption: this compound's activation of the cAMP/PKA/HSL signaling pathway.
NF-κB Signaling Pathway
This compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Conclusion
The protocols detailed in this document provide a comprehensive framework for the successful extraction and purification of this compound from Citrus sudachi peel. The provided quantitative data, while not exhaustive, offers a baseline for expected yields. The elucidation of this compound's interaction with key signaling pathways underscores its therapeutic potential and provides a rationale for its further investigation in drug discovery and development programs. These application notes serve as a valuable resource for researchers aiming to explore the pharmacological properties of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. This compound and Nobiletin Stimulate Lipolysis via Activation of the cAMP/PKA/HSL Pathway in 3T3-L1 Adipocytes | MDPI [mdpi.com]
- 7. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Sudachitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudachitin is a polymethoxylated flavone (PMF) predominantly found in the peel of the Japanese citrus fruit, Citrus sudachi.[1][2][3] Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory and metabolic regulatory activities, making it a compound of interest for pharmaceutical and nutraceutical development.[3][4] Accurate and precise quantification of this compound in various matrices, such as plant extracts, formulated products, and biological samples, is crucial for quality control, pharmacokinetic studies, and ensuring consistent dosing.
These application notes provide an overview of the primary analytical techniques for this compound quantification, along with detailed experimental protocols and typical method validation parameters. The methodologies described herein are based on established analytical practices for the quantification of polymethoxylated flavones.
Analytical Techniques Overview
The principal analytical methods for the quantification of this compound include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This is a widely accessible and robust technique for the routine quantification of this compound. The method offers good sensitivity and selectivity, particularly when optimized chromatographic conditions are employed. Detection is typically performed at a wavelength where this compound exhibits maximum absorbance.
-
LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices or for trace-level quantification, LC-MS/MS is the method of choice. This technique provides excellent specificity through the monitoring of specific precursor-to-product ion transitions, minimizing interference from co-eluting compounds.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are representative of what can be achieved with properly optimized and validated methods and are based on data reported for structurally similar polymethoxylated flavones.
Table 1: Typical HPLC-UV Method Validation Parameters for this compound Quantification
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Recovery from Matrix | > 95% |
Table 2: Typical LC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Recovery from Matrix | > 90% |
Experimental Protocols
Protocol 1: Sample Preparation from Citrus sudachi Peel
This protocol describes the extraction of this compound from dried citrus peel powder, a common starting material.
Materials:
-
Dried and powdered Citrus sudachi peel
-
Methanol (HPLC grade)
-
Deionized water
-
Reflux apparatus or ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh 1 gram of dried Citrus sudachi peel powder into a round-bottom flask.
-
Add 20 mL of 80% methanol in water.
-
Perform extraction using one of the following methods:
-
Reflux Extraction: Reflux the mixture for 2 hours at 60°C.
-
Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.
-
-
Allow the mixture to cool to room temperature and centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Re-extract the pellet with another 20 mL of 80% methanol and repeat the centrifugation.
-
Combine the supernatants and evaporate to dryness under reduced pressure or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL) for HPLC or LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Therapeutic overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. Sudachi peel extract powder including the polymethoxylated flavone this compound improves visceral fat content in individuals at risk for developing diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Sudachitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudachitin, a polymethoxyflavone predominantly found in the peel of the Japanese citrus fruit Citrus sudachi, has garnered significant interest within the scientific community.[1] Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3][4][5] As research into the pharmacological activities of this compound advances, the need for a robust and reliable analytical method for its quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific platform for the analysis of flavonoids in complex matrices such as plant extracts. This application note provides a detailed protocol for the quantitative analysis of this compound using a validated HPLC-DAD method, adapted from established methodologies for similar polymethoxyflavones.
Experimental Protocols
Sample Preparation from Citrus Peel
A precise and consistent sample preparation protocol is crucial for accurate HPLC analysis. The following procedure is recommended for the extraction of this compound from citrus peel:
-
Drying and Grinding: Shred fresh citrus peel into small pieces and dry in an air cabinet dryer at 60±5 °C for 6-8 hours. Grind the dried peel into a fine powder and store it in polyethylene bags to prevent rehydration.[6]
-
Extraction: Mix 10 g of the powdered peel with 200 mL of 70% (v/v) ethanol. Allow the mixture to extract for 24 hours.[7]
-
Filtration and Concentration: Filter the mixture through a suitable filter paper (e.g., Whatman No. 2). The resulting extract can then be concentrated using a rotary evaporator.[8]
-
Reconstitution and Final Preparation: Redissolve 10 mg of the dried extract in 4 mL of 70% (v/v) methanol. Sonicate the solution for 10 minutes to ensure complete dissolution. Before injection into the HPLC system, filter the solution through a 0.45 µm PTFE filter to remove any particulate matter.[7]
HPLC Instrumentation and Conditions
The following HPLC parameters are recommended for the analysis of this compound, based on a validated method for the simultaneous quantification of multiple flavonoids in citrus extracts:[7]
| Parameter | Specification |
| HPLC System | Dionex UltiMate 3000 HPLC-DAD system or equivalent |
| Column | Cadenza CD-C18, 4.6 × 150 mm, 3 µm |
| Mobile Phase A | Water with 0.5% acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0 min, 20% B; 4 min, 20% B; 16 min, 35% B; 28 min, 75% B; 32 min, 75% B; 34 min, 20% B; 39 min, 20% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes the method validation parameters for a similar HPLC-DAD method for flavonoids.[7] Note: These values are provided as a reference. For accurate quantification of this compound, the method must be validated specifically for this compound to determine its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| Nobiletin | 2.5 - 100 | ≥ 0.9997 | 0.0527 | 0.1598 | 92.30 - 108.80 |
| Hesperidin | 2.5 - 100 | ≥ 0.9997 | 0.4395 | 1.3317 | 92.30 - 108.80 |
| Tangeretin | 2.5 - 100 | ≥ 0.9997 | 0.1598 | 0.4842 | 92.30 - 108.80 |
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its biological effects through the modulation of key signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
This compound's Anti-Inflammatory Signaling Pathway
This compound demonstrates anti-inflammatory properties by inhibiting the activation of MAPK and NF-κB pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound suppresses the phosphorylation of JNK and ERK, key components of the MAPK pathway.[2] Furthermore, it inhibits the activation of the NF-κB and Akt pathways, leading to a reduction in the production of pro-inflammatory mediators.[3][4]
Caption: this compound's inhibition of inflammatory pathways.
This compound-Induced Apoptosis via MAPK Regulation
In human keratinocyte HaCaT cells, this compound has been observed to induce apoptosis by differentially regulating the MAPK pathway. It activates the pro-apoptotic p38 MAPK pathway while simultaneously inhibiting the pro-survival ERK1/2 pathway.[5] This dual action shifts the cellular balance towards apoptosis.
References
- 1. Sudachi peel extract powder including the polymethoxylated flavone this compound improves visceral fat content in individuals at risk for developing diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. This compound Reduces Inflammatory Mediator Expression in Toll-Like Receptor 2 Ligand-Stimulated Human Dental Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mattioli1885journals.com [mattioli1885journals.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Sudachitin Stability and Storage: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of sudachitin and recommended storage conditions. The information is intended to guide researchers in handling, storing, and analyzing this promising polymethoxyflavone (PMF) to ensure the integrity and reproducibility of experimental results. While specific stability data for this compound is limited in publicly available literature, this document extrapolates from the known chemistry of flavonoids and polymethoxyflavones to provide robust protocols and guidelines.
Introduction to this compound
This compound is a polymethoxyflavone found predominantly in the peel of the sudachi fruit (Citrus sudachi).[1] Its chemical structure, 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxychromen-4-one, features both hydroxyl and methoxy groups, which influence its physicochemical properties and stability.[2] As a compound of interest for its potential therapeutic benefits, including anti-inflammatory and anti-cancer properties, understanding its stability profile is critical for drug development and pre-clinical research.[1]
Physicochemical Properties of this compound:
| Property | Value | Source |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxychromen-4-one | [2] |
| Molecular Formula | C₁₈H₁₆O₈ | [2] |
| Molecular Weight | 360.3 g/mol | [2] |
| Melting Point | 241 - 243 °C | [2] |
| Appearance | Solid | [2] |
| Predicted Water Solubility | 0.07 g/L | |
| Predicted logP | 2.7 |
Stability of this compound
The stability of this compound, like other flavonoids, is influenced by several environmental factors, including temperature, light, pH, and the presence of oxidizing agents. The hydroxyl and methoxy groups on the flavonoid backbone are susceptible to degradation, which can lead to a loss of biological activity.
Factors Affecting this compound Stability
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids. One supplier of this compound recommends storage below 25°C.
-
Light: Exposure to UV or visible light can induce photolytic degradation of flavonoids. Therefore, this compound should be protected from light.
-
pH: The pH of the solution can significantly impact the stability of flavonoids. The presence of hydroxyl groups suggests that this compound may be more susceptible to degradation in alkaline conditions.
-
Oxidation: Oxidizing agents can lead to the degradation of the flavonoid structure.
Hypothetical Forced Degradation Data
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not available, the following table provides an illustrative example of potential degradation profiles based on studies of similar flavonoids.
Table 1: Illustrative Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Hypothetical % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 | 60 | 5 - 15% | Demethylated derivatives, ring cleavage products |
| Base Hydrolysis | 0.1 M NaOH | 1, 2, 4, 8 | 25 | 20 - 40% | Ring cleavage products, phenolic acids |
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 | 25 | 15 - 30% | Quinones, oxidative cleavage products |
| Thermal Degradation | Dry Heat | 24, 48, 72 | 80 | 10 - 25% | Decomposed products |
| Photodegradation | UV light (254 nm) | 8, 16, 24 | 25 | 30 - 50% | Photolytic cleavage products |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended:
-
Solid Form: Store in a tightly sealed, light-resistant container at a controlled room temperature, preferably below 25°C. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.
-
In Solution: Prepare solutions fresh for each experiment. If storage is necessary, store in a tightly sealed, light-resistant container, purged with an inert gas (e.g., nitrogen or argon) to minimize oxidation. For short-term storage (up to 24 hours), refrigeration is recommended. For longer-term storage, freeze aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; a slightly acidic buffer may be preferable to neutral or alkaline solutions.
Experimental Protocols
The following protocols provide a framework for conducting stability studies on this compound.
Protocol for Forced Degradation Studies
Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or other suitable organic solvent
-
Water, HPLC grade
-
pH meter
-
Thermostatic water bath or oven
-
UV lamp
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw samples at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate the mixture at room temperature (25°C).
-
Withdraw samples at specified time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the samples with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the mixture at room temperature (25°C).
-
Withdraw samples at specified time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a vial.
-
Place the vial in an oven at 80°C.
-
At specified time points (e.g., 24, 48, 72 hours), dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm).
-
Withdraw samples at specified time points (e.g., 8, 16, 24 hours).
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector and/or a mass spectrometer (MS).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient from a higher proportion of A to a higher proportion of B to ensure separation of compounds with different polarities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, likely in the range of 280-350 nm).
-
Injection Volume: 10 µL
Procedure:
-
Optimize the mobile phase composition and gradient to achieve good resolution between the this compound peak and any degradation product peaks generated during the forced degradation studies.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key concepts related to this compound and its stability assessment.
Caption: Chemical structure and properties of this compound.
Caption: General workflow for this compound stability testing.
Conclusion
While specific stability data for this compound is not yet widely published, a systematic approach based on the principles of flavonoid chemistry and ICH guidelines can provide a robust understanding of its stability profile. By following the protocols outlined in these application notes, researchers can ensure the quality and reliability of their this compound samples, leading to more accurate and reproducible scientific findings. It is crucial to perform experimental validation of the stability of this compound under specific laboratory conditions.
References
Application Notes and Protocols for Sudachitin Administration in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sudachitin, a polymethoxyflavone found in the peel of the citrus fruit Citrus sudachi, has garnered significant interest in biomedical research for its diverse biological activities.[1][2] It has been reported to possess anti-inflammatory, anti-cancer, and metabolism-regulating properties.[1][2] In cell culture systems, this compound has been shown to inhibit the proliferation of various cancer cells, modulate key signaling pathways, and influence the tumor microenvironment.[2][3] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in a cell culture setting to investigate its biological effects.
Mechanism of Action
This compound exerts its cellular effects through multiple mechanisms:
-
Inhibition of Cancer Cell Proliferation: this compound directly inhibits the proliferation of a wide range of tumor cells in a dose-dependent manner.[3]
-
Modulation of Signaling Pathways: It has been shown to regulate the MAPK signaling pathway by activating p38MAPK and inhibiting ERK1/2, which can lead to apoptosis in certain cell types.[4] Additionally, this compound can suppress the NF-κB and Akt signaling pathways, which are crucial for inflammatory responses and cell survival.[5][6] In some contexts, it may also enhance cAMP-dependent signaling pathways.[7]
-
Targeting the Tumor Microenvironment: this compound can inhibit glycolysis in cancer-associated fibroblasts (CAFs), thereby reducing their pro-tumorigenic activities.[1][3] This is achieved by reducing the expression of key glycolytic enzymes like phosphofructokinase (PFK) and monocarboxylate transporter 4 (MCT4).[1][2]
Quantitative Data: In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, highlighting the need for cell-type-specific dose-response studies. The following table summarizes the reported IC50 values after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HCT-116 | Colorectal Cancer | 56.23 | [3] |
| HT-29 | Colorectal Cancer | 37.07 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | 43.35 | [3] |
| PANC-1 | Pancreatic Cancer | 32.73 | [3] |
| Huh-7 | Liver Cancer | 82.04 | [3] |
| HepG2 | Liver Cancer | 49.32 | [3] |
| HuCCT1 | Cholangiocarcinoma | 53.21 | [3] |
| RBE | Cholangiocarcinoma | 24.1 | [3] |
Note: A 48-hour treatment with up to 50 µM this compound did not significantly inhibit the proliferation of normal human intestinal fibroblasts (HIFs).[3]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Dissolving: Add a sufficient volume of DMSO to dissolve the this compound powder and create a concentrated stock solution (e.g., 10-50 mM). For oral administration in animal studies, this compound has been dissolved in DMSO and then further diluted in an aqueous solution of 20 mmol/L Na2CO3.[8]
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.
General Protocol for this compound Administration in Cell Culture
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution
-
Sterile microplates (e.g., 96-well, 24-well, or 6-well plates)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells into the microplates at a predetermined density and allow them to attach and resume logarithmic growth (typically 18-24 hours).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Carefully remove the existing culture medium from the wells. Wash the cells once with sterile PBS (optional, depending on the cell line and experimental design). Add the prepared this compound working solutions to the respective wells. Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control group (medium only).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, the cells can be harvested or analyzed directly for various endpoints, such as cell viability, apoptosis, protein expression, or gene expression.
Cell Proliferation Assay (CCK-8)
This protocol is based on methodologies described for assessing the effect of this compound on cancer cell proliferation.[1][3]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 0.7 x 10^4 cells/well in 100 µL of complete medium.[1][3] Incubate for 18-24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a range of this compound concentrations (e.g., 1 to 500 µM) in complete medium.[1] Remove the old medium from the wells and add 100 µL of the respective this compound dilutions. Include vehicle controls.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1]
-
Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on cell viability.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound in vitro.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Polymethoxylated flavone this compound is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Polymethoxy Flavonoid this compound Inhibits Interleukin-1 β-Induced Inflammatory Mediator Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. This compound, polymethoxyflavone from Citrus sudachi, enhances antigen-specific cellular and humoral immune responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of Sudachitin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo dosing strategies for Sudachitin in various mouse models, based on published research. The following sections detail established dosages, administration routes, and experimental protocols. Additionally, key signaling pathways influenced by this compound are illustrated to provide a mechanistic context for its in vivo effects.
Data Presentation: Quantitative Dosing Parameters
The following table summarizes the quantitative data from various studies on the in vivo administration of this compound in mice. This allows for easy comparison of dosing strategies across different experimental setups.
| Parameter | Details | Mouse Strain | Study Focus | Reference |
| Dosage | 5 mg/kg/day | C57BL/6J | High-fat diet-induced obesity | [1][2] |
| 5 or 50 mg/kg (daily) | Not Specified | tMCAO model of stroke | [3] | |
| 5 mg/kg/day | Not Specified | Systemic inflammation model | [4] | |
| 20 mg/kg | BALB/c | Immune response (ovalbumin-immunized) | [5][6] | |
| Administration Route | Oral Gavage | BALB/c, C57BL/6J | Multiple | [1][5] |
| Dosing Frequency | Daily for 12 weeks | C57BL/6J | High-fat diet-induced obesity | [1][2] |
| Daily pre-treatment for 14 days, then daily post-tMCAO | Not Specified | tMCAO model of stroke | [3] | |
| Daily for 7 days | Not Specified | Systemic inflammation model | [4] | |
| Daily for 35 days | BALB/c | Immune response | [5] | |
| Vehicle | Dimethyl sulfoxide (DMSO) and 20 mmol/L Na2CO3 aqueous solution | BALB/c | Immune response | [5] |
| Administration Volume | 200 µl | BALB/c | Immune response | [5] |
| Final DMSO Concentration | 0.1% | BALB/c | Immune response | [5] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol is based on the methodology described for immunological studies.[5]
Materials:
-
This compound (purity >98%)
-
Dimethyl sulfoxide (DMSO)
-
Sodium carbonate (Na2CO3)
-
Sterile, purified water
-
Sterile tubes and pipettes
Procedure:
-
Prepare a 20 mmol/L aqueous solution of Na2CO3.
-
Dissolve this compound in DMSO to create a stock solution. Note: The exact concentration of the stock solution is not consistently reported, but should be calculated based on the final desired dose and administration volume.
-
On each day of administration, prepare the final this compound solution by diluting the DMSO stock in the 20 mmol/L Na2CO3 aqueous solution.
-
The final concentration of DMSO in the administered solution should be low, for example, 0.1%.[5]
-
The control group should receive a corresponding volume of the vehicle (e.g., 0.1% DMSO in 20 mmol/L Na2CO3 solution).
Oral Gavage Administration in Mice
This is a general protocol for oral gavage, a common route for this compound administration.[5][7][8]
Materials:
-
Prepared this compound or vehicle solution
-
Appropriately sized oral gavage needle (e.g., 18-20 gauge for adult mice)[7]
-
Syringe (e.g., 1 ml)
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the required dose volume. The maximum recommended dosing volume is typically 10 mL/kg.[7]
-
Properly restrain the mouse to immobilize the head and align the esophagus and pharynx.
-
Gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Slowly administer the calculated volume of the this compound or vehicle solution.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by downregulating the activation of the MAPK and NF-κB pathways, which are triggered by inflammatory stimuli like LPS.[4][9] This leads to a reduction in the production of pro-inflammatory cytokines.
Caption: this compound's inhibition of LPS-induced inflammatory pathways.
This compound's Role in Metabolic Regulation via the Sirt1/PGC-1α Pathway
In models of metabolic disease and neuroprotection, this compound has been observed to activate the Sirt1/PGC-1α pathway.[2][3] This pathway is crucial for mitochondrial biogenesis and function, leading to improved energy metabolism.
Caption: this compound's activation of the Sirt1/PGC-1α metabolic pathway.
This compound's Effect on Glycolysis in Cancer-Associated Fibroblasts (CAFs)
This compound has been shown to target the glycolytic pathway in cancer-associated fibroblasts (CAFs), which are a key component of the tumor microenvironment.[10] By inhibiting glycolysis in CAFs, this compound can indirectly suppress tumor progression.
Caption: this compound's inhibition of glycolysis in cancer-associated fibroblasts.
General Experimental Workflow for In Vivo this compound Studies
The following diagram illustrates a typical workflow for conducting an in vivo study with this compound in a mouse model.
Caption: A general experimental workflow for in vivo this compound studies in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a polymethoxylated flavone, improves glucose and lipid metabolism by increasing mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of, a flavonoid, this compound in mice stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. This compound, polymethoxyflavone from Citrus sudachi, enhances antigen-specific cellular and humoral immune responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, polymethoxyflavone from Citrus sudachi, enhances antigen-specific cellular and humoral immune responses in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. Anti-inflammatory function of this compound and demethoxythis compound from Citrus sudachi | BIO Web of Conferences [bio-conferences.org]
- 10. Polymethoxylated flavone this compound is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Sudachitin: A Potent Tool for Interrogating Metabolic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Sudachitin, a polymethoxylated flavone found in the peel of the citrus fruit Citrus sudachi, has emerged as a valuable tool compound for investigating various metabolic pathways. Its diverse biological activities, including the modulation of glucose and lipid metabolism, present a compelling case for its use in metabolic research and drug discovery. These application notes provide a comprehensive overview of this compound's effects on key metabolic signaling pathways and offer detailed protocols for its experimental application.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data from studies investigating the metabolic effects of this compound.
Table 1: In Vivo Effects of this compound in Mouse Models
| Parameter | Mouse Model | Treatment | Outcome | Reference |
| Body Weight | High-Fat Diet-Fed C57BL/6J | 5 mg/kg this compound (oral gavage) for 12 weeks | Significantly inhibited weight gain compared to vehicle-treated HFD mice. | [1] |
| Fasting Blood Glucose | High-Fat Diet-Fed C57BL/6J | 5 mg/kg this compound (oral gavage) for 12 weeks | Significantly reduced fasting plasma glucose levels. | [1] |
| Fasting Insulin | High-Fat Diet-Fed C57BL/6J | 5 mg/kg this compound (oral gavage) for 12 weeks | Significantly reduced fasting plasma insulin levels. | [1] |
| Glucose Tolerance | High-Fat Diet-Fed C57BL/6J | 5 mg/kg this compound (oral gavage) for 12 weeks | Improved glucose tolerance in an oral glucose tolerance test (OGTT). | [1] |
| Insulin Sensitivity | High-Fat Diet-Fed C57BL/6J | 5 mg/kg this compound (oral gavage) for 12 weeks | Re-established normal insulin tolerance in an insulin tolerance test (ITT). | [1] |
| Serum Triglycerides | High-Fat Diet-Fed C57BL/6J | 5 mg/kg this compound (oral gavage) for 12 weeks | Significantly reduced serum triglyceride levels. | [1] |
| Serum Free Fatty Acids | High-Fat Diet-Fed C57BL/6J | 5 mg/kg this compound (oral gavage) for 12 weeks | Significantly reduced serum non-esterified fatty acid levels. | [1] |
| Blood Glucose | C57BL/6J | Single oral administration | 30% reduction in blood glucose levels 30 minutes after glucose loading.[2] | [2] |
| Early-Phase Insulin Secretion | C57BL/6J | Single oral administration | Increased early-phase insulin secretion.[2] | [2] |
Table 2: In Vitro Effects of this compound
| Parameter | Cell Model | Treatment | Outcome | Reference |
| Insulin Secretion | Mouse pancreatic islets and MIN6 cells | High glucose conditions | Approximately doubled insulin secretion.[2][3] | [2][3] |
| Intracellular cAMP | Mouse pancreatic islets | 10 µM and 100 µM this compound | Raised intracellular cAMP levels.[2] | [2] |
| Gene Expression (Sirt1, PGC-1α) | Primary cultured myocytes | 30 µmol/L this compound | Significantly increased mRNA transcription of Sirt1 and PGC-1α.[1] | [1] |
| Glycolysis (Lactate Production) | Cancer-Associated Fibroblasts (CAFs) | 50 µM this compound for 6 hours | Decreased lactate production.[4][5] | [4][5] |
| Gene Expression (PFK, MCT4) | Cancer-Associated Fibroblasts (CAFs) | 50 µM this compound | Inhibited mRNA expression of PFK and MCT4.[4][5] | [4][5] |
| Lipolysis (Glycerol Release) | 3T3-L1 adipocytes | 30 µM and 50 µM this compound | Increased medium glycerol levels.[6] | [6] |
| Intracellular cAMP | 3T3-L1 adipocytes | 30 µM and 50 µM this compound | Increased intracellular cAMP levels.[6] | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its application in cell-based assays.
Figure 1: Key metabolic signaling pathways modulated by this compound.
Figure 2: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound as a tool compound. These protocols are based on methodologies reported in the literature and can be adapted for specific experimental needs.
Protocol 1: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on glucose clearance in mice.
Materials:
-
C57BL/6J mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Restraining device
Procedure:
-
Animal Acclimatization and Treatment:
-
Acclimatize mice to handling and gavage for at least one week prior to the experiment.
-
Administer this compound (e.g., 5 mg/kg) or vehicle daily via oral gavage for the desired treatment period (e.g., 12 weeks).
-
-
Fasting:
-
Fast mice for 16 hours overnight with free access to water.
-
-
Baseline Glucose Measurement (Time 0):
-
Gently restrain the mouse and obtain a drop of blood from the tail vein.
-
Measure and record the blood glucose level using a glucometer.
-
-
Glucose Administration:
-
Immediately after the baseline measurement, administer the glucose solution (2 g/kg body weight) via oral gavage.
-
-
Post-Gavage Blood Glucose Measurements:
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration from the tail vein.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for glucose tolerance. A lower AUC in the this compound-treated group indicates improved glucose tolerance.
-
Protocol 2: In Vitro Insulin Secretion Assay in MIN6 Cells
Objective: To determine the effect of this compound on glucose-stimulated insulin secretion.
Materials:
-
MIN6 cells
-
DMEM (high glucose) with 15% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, 20 mM HEPES, and 50-55 µM β-mercaptoethanol
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA and 2.8 mM glucose (low glucose)
-
KRBB supplemented with 0.1% BSA and 16.7 mM glucose (high glucose)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell Culture:
-
Culture MIN6 cells in complete DMEM in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Seeding:
-
Seed MIN6 cells in a 24-well plate at a density that allows them to reach ~80-90% confluency on the day of the assay.
-
-
Pre-incubation:
-
On the day of the assay, gently wash the cells twice with KRBB (low glucose).
-
Pre-incubate the cells in KRBB (low glucose) for 1 hour at 37°C.
-
-
Treatment and Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add KRBB (low glucose) or KRBB (high glucose) containing various concentrations of this compound (e.g., 10 µM, 30 µM, 100 µM) or vehicle (DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Supernatant Collection:
-
After incubation, carefully collect the supernatant from each well and store at -20°C for insulin measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content of the cells in each well.
-
Compare the insulin secretion in this compound-treated cells to the vehicle-treated controls under both low and high glucose conditions.
-
Protocol 3: Western Blot Analysis of AMPK Activation in Primary Myocytes
Objective: To assess the effect of this compound on the phosphorylation of AMP-activated protein kinase (AMPK).
Materials:
-
Primary mouse myocytes
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Isolate and culture primary myocytes from mice.
-
Treat the differentiated myocytes with this compound (e.g., 30 µmol/L) or vehicle for the desired time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the primary antibody against total AMPKα as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phospho-AMPKα to total AMPKα. Compare the ratios between this compound-treated and control samples.
-
Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis in Cancer-Associated Fibroblasts (CAFs)
Objective: To measure the effect of this compound on the mRNA expression of glycolysis-related genes in CAFs.
Materials:
-
Isolated and cultured CAFs
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., PFK, MCT4) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture CAFs and treat with this compound (e.g., 50 µM) or vehicle for the desired time (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA from each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reactions in triplicate for each sample and each gene, including a no-template control. Each reaction should contain qPCR master mix, forward and reverse primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the ΔΔCt method. Compare the fold change in gene expression in this compound-treated cells to the vehicle-treated controls.
-
These protocols provide a foundation for utilizing this compound as a tool to explore metabolic pathways. Researchers are encouraged to optimize these protocols for their specific experimental systems and to explore the broader applications of this promising natural compound.
References
- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 2. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 3. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
Application Notes and Protocols for Investigating Inflammatory Responses Using Sudachitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudachitin, a polymethoxyflavone found in the peel of the citrus fruit Citrus sudachi, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate inflammatory responses. This compound primarily exerts its effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, thereby suppressing the production of pro-inflammatory mediators. These protocols are designed to guide researchers in studying the anti-inflammatory potential of this compound in both in vitro and in vivo models.
Mechanism of Action
This compound has been shown to inhibit inflammatory responses by targeting critical signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS). The primary mechanisms of action include:
-
Inhibition of MAPK Signaling: this compound suppresses the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. This inhibition disrupts the downstream signaling that leads to the expression of inflammatory genes.
-
Downregulation of NF-κB Signaling: this compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1]
By modulating these pathways, this compound effectively reduces the production of a wide range of pro-inflammatory cytokines, chemokines, and enzymes involved in the inflammatory process.
Data Presentation: In Vitro Anti-inflammatory Activity of this compound
The following tables summarize the quantitative and qualitative data on the inhibitory effects of this compound on various inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound in Macrophages
| Inflammatory Mediator | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | IC50 ≈ 25 µM | Dose-dependent inhibition of NO production. | [2] |
| TNF-α | RAW 264.7 | LPS | 10-50 µM | Significant dose-dependent inhibition of TNF-α production. | [1][3] |
| IL-6 | RAW 264.7 | LPS | 10-50 µM | Significant dose-dependent inhibition of IL-6 production. | [1] |
| MCP-1 | RAW 264.7 | LPS | 10-50 µM | Significant inhibition of MCP-1 production. | [1] |
| IL-8 | HPDLC | IL-1β | 6.25-50 µM | Significant dose-dependent inhibition of IL-8 production. | [4] |
| PGE2 | HDPCs | Pam3CSK4 | 6.25-50 µM | Significant dose-dependent inhibition of PGE2 production. | [5] |
Table 2: Effect of this compound on Inflammatory Enzyme Expression
| Enzyme | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| iNOS | RAW 264.7 | LPS | 10-50 µM | Suppression of iNOS gene and protein expression. | [1][6] |
| COX-2 | HDPCs | Pam3CSK4 | 6.25-50 µM | Dose-dependent inhibition of COX-2 protein expression. | [5] |
Table 3: Modulation of Signaling Pathways by this compound
| Signaling Pathway | Protein | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| MAPK | p-ERK | RAW 264.7 | LPS | 10-50 µM | Significant suppression of ERK phosphorylation. | [1] |
| MAPK | p-JNK | RAW 264.7 | LPS | 10-50 µM | Significant suppression of JNK phosphorylation. | [1] |
| MAPK | p-p38 | RAW 264.7 | LPS | 10-50 µM | Suppression of p38 phosphorylation (may not be statistically significant in all studies). | [1] |
| NF-κB | p-IKK-α/β | HPDLC | IL-1β | 50 µM | Inhibition of IKK-α/β phosphorylation. | [1] |
| NF-κB | p-p65 | HPDLC | IL-1β | 50 µM | Inhibition of p65 phosphorylation and nuclear translocation. | [1] |
Experimental Protocols
In Vitro Model of Inflammation using RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 mouse macrophage cells using LPS and treatment with this compound.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to a stock concentration, e.g., 50 mM)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Griess Reagent for Nitrite Determination
-
ELISA kits for TNF-α, IL-6, and MCP-1
-
Reagents for Western blotting and RT-PCR
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 1 x 10^5 cells/well in a 96-well plate for ELISA and NO assay; 1 x 10^6 cells/well in a 6-well plate for Western blotting and RT-PCR). Allow cells to adhere overnight.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity. Incubate for 1-2 hours.
-
LPS Stimulation: After pre-treatment with this compound, add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine and NO measurement; shorter time points for signaling pathway analysis, such as 30-60 minutes for MAPK and NF-κB phosphorylation).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for measurement of NO, TNF-α, IL-6, and MCP-1.
-
Cell Lysate: Wash the cells with cold PBS and lyse the cells for protein extraction (Western blotting) or RNA isolation (RT-PCR).
-
References
- 1. The Polymethoxy Flavonoid this compound Inhibits Interleukin-1β-Induced Inflammatory Mediator Production in Human Periodontal Ligament Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reduces Inflammatory Mediator Expression in Toll-Like Receptor 2 Ligand-Stimulated Human Dental Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The polymethoxy flavonoid this compound suppresses inflammatory bone destruction by directly inhibiting osteoclastogenesis due to reduced ROS production and MAPK activation in osteoclast precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Sudachitin Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the cellular activities of Sudachitin and detailed protocols for cell-based assays to measure its effects. This compound, a polymethoxyflavone found in the peel of Citrus sudachi, has demonstrated significant anti-inflammatory, anti-cancer, and metabolic regulatory properties.[1][2] The following sections detail the methodologies to investigate these activities in a laboratory setting.
Anti-Inflammatory Activity of this compound
This compound has been shown to suppress inflammatory responses in various cell types, including macrophages, periodontal ligament cells, and dental pulp cells.[3] The primary mechanism of its anti-inflammatory action involves the downregulation of the MAPK and NF-κB signaling pathways.[4][5]
Key Assays for Anti-Inflammatory Activity:
-
Measurement of Inflammatory Cytokines and Mediators: Quantification of key inflammatory markers such as IL-6, TNF-α, nitric oxide (NO), and MCP-1.[4]
-
Western Blot Analysis of Signaling Pathways: Assessment of the phosphorylation status of key proteins in the MAPK (ERK, JNK, p38) and NF-κB pathways.[4][3]
Data Presentation: Anti-Inflammatory Effects of this compound
| Cell Line | Stimulant | This compound Conc. | Measured Mediator | Result | Reference |
| RAW264.7 Mouse Macrophages | LPS | Not specified | IL-6, TNF-α, NO, MCP-1 | Production suppressed | |
| Human Periodontal Ligament Cells (HPDLC) | IL-1β | 6.25-50 µM | IL-6, IL-8, CXCL10, CCL2 | Production inhibited | [3][6] |
| Human Dental Pulp Cells (HDPCs) | Pam3CSK4 (TLR2 ligand) | 6.25-50 µM | IL-6, IL-8, CXCL10, PGE₂ | Production suppressed |
Experimental Protocol: Measurement of Inflammatory Cytokine Production
This protocol describes the measurement of IL-6 and TNF-α production in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kits for mouse IL-6 and TNF-α
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Measure the concentrations of IL-6 and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Signaling Pathway: this compound's Anti-inflammatory Action
Caption: this compound inhibits LPS-induced inflammation by targeting MAPK and NF-κB pathways.
Anti-Cancer Activity of this compound
This compound exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation, migration, and invasion in various cancer cell lines.[1][2][7] It has also been shown to target the tumor microenvironment by affecting cancer-associated fibroblasts (CAFs).[1][2]
Key Assays for Anti-Cancer Activity:
-
Cell Proliferation and Cytotoxicity Assays: To determine the effect of this compound on the growth of cancer cells (e.g., MTT assay, Cell Counting Kit-8 assay).[1][8]
-
Apoptosis Assays: To investigate if this compound induces programmed cell death.[7]
-
Wound Healing and Invasion Assays: To assess the impact of this compound on cancer cell migration and invasion.[1][2]
-
Lactate Assay: To measure the effect of this compound on glycolysis in CAFs.[1][2]
Data Presentation: Anti-Cancer Effects of this compound
| Cell Line | Assay | This compound Conc. | Effect | Reference |
| HaCaT (Human Keratinocyte) | Apoptosis Assay | Not specified | Apoptosis induced | [7] |
| HaCaT (Human Keratinocyte) | Proliferation Assay | 30 µM & 100 µM | Proliferation suppressed | [8] |
| HCT-116 & HT-29 (Colorectal Cancer) | Proliferation Assay | 50 µM | Proliferation suppressed | [1][2] |
| HCT-116 & HT-29 (Colorectal Cancer) | Wound Healing & Invasion Assay | 50 µM | Migration and invasion suppressed | [1][2] |
| Cancer-Associated Fibroblasts (CAFs) | Lactate Assay | Not specified | Lactate production decreased | [1][2] |
Experimental Protocol: Cell Proliferation Assay (MTT)
This protocol describes the use of an MTT assay to measure the effect of this compound on the proliferation of HaCaT cells.[8]
Materials:
-
HaCaT cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.[8]
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 30 µM and 100 µM) for 24 or 48 hours. Include a vehicle control (DMSO).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Experimental Workflow: this compound's Effect on Cancer Cells
Caption: Workflow for assessing the anti-cancer activity of this compound.
Metabolic Regulatory Activity of this compound
This compound has been reported to have metabolic regulatory activities, including the inhibition of glycolysis in cancer-associated fibroblasts.[1][2]
Key Assay for Metabolic Regulation:
-
Lactate Assay: To quantify the production of lactate, a key product of glycolysis.
Experimental Protocol: Lactate Assay
This protocol is for measuring lactate production in the conditioned medium of CAFs treated with this compound.[1][2]
Materials:
-
Cancer-Associated Fibroblasts (CAFs)
-
Cell culture medium
-
This compound
-
Lactate assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture CAFs and treat with this compound (e.g., 50 µM) for a specified period (e.g., 6 hours).
-
Conditioned Medium Collection: Collect the conditioned medium from the treated and control cells.
-
Lactate Measurement: Measure the lactate concentration in the conditioned medium using a lactate assay kit according to the manufacturer's protocol.
-
Data Analysis: Compare the lactate levels between this compound-treated and control groups.
Logical Relationship: this compound's Effect on the Tumor Microenvironment
Caption: this compound inhibits the pro-tumorigenic activity of CAFs by targeting glycolysis.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The Polymethoxy Flavonoid this compound Inhibits Interleukin-1β-Induced Inflammatory Mediator Production in Human Periodontal Ligament Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Anti-inflammatory function of this compound and demethoxythis compound from Citrus sudachi | BIO Web of Conferences [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro Experiments with Sudachitin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of sudachitin, a polymethoxyflavone found in the peel of Citrus sudachi, in various in vitro experiments.
This compound Solubility and Stock Solution Preparation
Successful in vitro studies with this compound rely on proper solubilization to ensure accurate and reproducible results. This compound is sparingly soluble in aqueous solutions but can be effectively dissolved in organic solvents.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for cell-based assays.[1][2]
Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh the desired amount of this compound powder (purity >98%) in a sterile microcentrifuge tube.
-
Dissolving: Add an appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically not exceeding 0.3%, to avoid solvent-induced cytotoxicity or off-target effects.[1]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Data Presentation: this compound Concentrations in In Vitro Studies
The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being investigated. The following table summarizes the concentration ranges used in various published studies.
| Cell Type | Assay | Effective Concentration Range | Reference |
| Isolated Rat Atria | Chronotropic and Inotropic Effects | 0.3 - 30 µM | [1] |
| Human Keratinocyte (HaCaT) Cells | Apoptosis, Cell Migration, Proliferation | Up to 100 µM | [3][4] |
| Murine Macrophage (RAW264.7) Cells | Anti-inflammatory Effects (IL-6, TNF-α, NO production) | Not specified, but effective | [5] |
| Bone Marrow-Derived Dendritic Cells | Antigen Presentation | 12.5 - 50 µM | [2] |
| Human Periodontal Ligament Cells (HPDLC) | Anti-inflammatory Effects (Cytokine production) | 6.25 - 50 µM | [6] |
| Various Cancer Cell Lines (Liver, Cholangiocarcinoma, Pancreatic, Colorectal) | Cell Proliferation, Cytotoxicity | 1 - 500 µM (IC50: 24.1 - 82.04 µM) | [7][8] |
| Cancer-Associated Fibroblasts (CAFs) | Glycolysis Inhibition, Proliferation | 50 µM | [7] |
Experimental Protocols
Here are detailed protocols for common in vitro assays using this compound.
Cell Proliferation Assay (CCK-8 Assay)
This protocol is adapted from studies investigating the anti-proliferative effects of this compound on cancer cells.[7][8]
Materials:
-
Target cells (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 0.7 x 10^4 cells/well in 100 µL of complete medium.[7][8]
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be consistent across all wells and in the vehicle control.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 1 µM to 500 µM) or vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 hours).[7][8]
-
CCK-8 Addition: After incubation, add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the medium changes.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is designed to analyze the effect of this compound on the phosphorylation status of key proteins in signaling pathways like MAPK and NF-κB.[6]
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Stimulant (e.g., IL-1β, LPS)
-
6-well plates
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-NF-κB p65, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Growth: Seed cells in 6-well plates and grow them to 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with the desired concentrations of this compound (e.g., 25 or 50 µM) or vehicle control for a specified time (e.g., 1 hour).[6]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 ng/mL of IL-1β) for a short duration (e.g., 15, 30, or 60 minutes) to observe rapid phosphorylation events.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualization of this compound's Cellular Effects
Experimental Workflow
The following diagram illustrates a general workflow for in vitro experiments with this compound.
Caption: General workflow for in vitro experiments involving this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.
This diagram depicts the inhibitory effect of this compound on the NF-κB and Akt pathways, which are often activated by inflammatory stimuli like IL-1β.[5][6]
Caption: this compound's inhibition of NF-κB and Akt pathways.
In human keratinocytes, this compound has been shown to induce apoptosis by differentially regulating MAPK pathways, activating p38 while inhibiting ERK1/2.[3][9]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound, polymethoxyflavone from Citrus sudachi, enhances antigen-specific cellular and humoral immune responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Polymethoxylated flavone this compound is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Sudachitin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the cellular effects of Sudachitin, a polymethoxyflavone found in the peel of Citrus sudachi, using flow cytometry. The protocols detailed below are designed to assess key cellular processes affected by this compound, including apoptosis, cell cycle progression, and reactive oxygen species (ROS) levels.
Introduction to this compound
This compound has garnered interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] Notably, studies have demonstrated that this compound can induce apoptosis in human keratinocyte HaCaT cells, suggesting its potential as a therapeutic agent.[4][5][6] The mechanism of action often involves the modulation of key signaling pathways, such as the MAPK pathway.[4] Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of this compound by providing quantitative, single-cell data on its effects.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on various cell lines as determined by flow cytometry and other viability assays.
Table 1: Effect of this compound on Apoptosis in HaCaT Cells
| Treatment | Duration (hours) | Early Apoptotic Cells (Annexin V+/PI-) (%) |
| Control (DMSO) | 24 | 5.9 |
| 100 µM this compound | 24 | 26 |
| Control (DMSO) | 48 | 6.5 |
| 100 µM this compound | 48 | 41 |
Data extracted from a study on human keratinocyte HaCaT cells. The percentages represent the population of cells positive for Annexin V and negative for Propidium Iodide (PI), indicating early-stage apoptosis.[4]
Table 2: Effect of this compound on Cell Cycle Distribution (Hypothetical Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 65 | 25 | 10 |
| 50 µM this compound | 60 | 20 | 20 |
| 100 µM this compound | 50 | 15 | 35 |
This table presents hypothetical data to illustrate how to represent cell cycle analysis results, as specific quantitative flow cytometry data for this compound's effect on cell cycle distribution was not available in the searched literature. Polymethoxyflavones have been reported to induce G2/M arrest.
Table 3: Effect of this compound on Intracellular ROS Levels (Hypothetical Data)
| Treatment | Mean Fluorescence Intensity (MFI) of DCF | Fold Change vs. Control |
| Control (DMSO) | 1500 | 1.0 |
| 50 µM this compound | 1200 | 0.8 |
| 100 µM this compound | 900 | 0.6 |
This table provides a hypothetical representation of data for ROS levels, as specific quantitative flow cytometry data for this compound's effect on ROS was not available in the searched literature. Flavonoids are known for their antioxidant properties, which would be expected to reduce intracellular ROS levels.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis by activating the p38 MAPK pathway and inhibiting the ERK1/2 pathway.
General Experimental Workflow for Flow Cytometry Analysis
Caption: A generalized workflow for preparing and analyzing cells treated with this compound by flow cytometry.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest (e.g., HaCaT)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 30 µM, 100 µM) and a vehicle control (DMSO) for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.
-
Use gating strategies to exclude doublets and debris.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol measures the overall levels of intracellular ROS.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
PBS
-
Trypsin-EDTA
-
DCFH-DA solution (e.g., 10 µM in serum-free medium)
-
Positive control (e.g., H2O2)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Include a positive control group to be treated with an ROS-inducing agent like H2O2.
-
Staining:
-
After the this compound treatment period, remove the medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.
-
Harvest the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer, exciting the DCF fluorophore at 488 nm and detecting the emission at ~525 nm.
-
Quantify the change in ROS levels by comparing the mean fluorescence intensity (MFI) of the treated samples to the control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids Enhance Lipofection Efficiency and Ameliorate Cytotoxicity in Colon26 and HepG2 Cells via Oxidative Stress Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Sudachitin stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of sudachitin in cell culture media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to precipitate out of my cell culture medium. What could be the cause?
A1: Precipitation of flavonoids like this compound in cell culture media is a common issue that can be attributed to several factors:
-
Poor Solubility: this compound, like many flavonoids, has limited aqueous solubility. When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, the compound can crash out of solution.
-
Temperature Fluctuations: Temperature shifts, such as moving media from a refrigerator to a 37°C incubator, can decrease the solubility of some compounds, leading to precipitation.[1]
-
pH of the Medium: The pH of the cell culture medium can significantly impact the stability and solubility of flavonoids. Some flavonoids are more stable at a slightly acidic pH.[2]
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Interaction with Media Components: Components in the media, such as salts and proteins in Fetal Bovine Serum (FBS), can interact with flavonoids and affect their solubility.[3][4][5][6][7]
Q2: I'm observing a color change in my culture medium after adding this compound. Is this normal?
A2: A color change in the medium after the addition of a flavonoid can be an indicator of compound degradation or reaction with media components. Flavonoids are susceptible to oxidation, which can result in the formation of colored byproducts. This degradation can be influenced by light exposure, the pH of the medium, and the presence of metal ions.
Q3: How can I improve the stability of this compound in my cell culture experiments?
A3: To enhance the stability of this compound in your cell culture medium, consider the following strategies:
-
Optimize Stock Solution Concentration: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. When diluting into your culture medium, ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced toxicity and precipitation.
-
Pre-warm the Medium: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C).
-
pH Control: If you suspect pH-dependent degradation, you can investigate the stability of this compound at different pH values to determine the optimal range for your experiments.[2]
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Serum Considerations: Serum proteins can sometimes bind to and stabilize flavonoids.[3][4] However, in other cases, interactions with serum components can lead to precipitation.[7] If you observe precipitation in serum-containing medium, you might consider reducing the serum concentration or using a serum-free medium if your cell line permits.
-
Protect from Light: Flavonoids can be light-sensitive. It is advisable to prepare solutions and conduct experiments with minimal light exposure. Store stock solutions in amber vials or wrapped in foil.
-
Fresh Preparations: Prepare fresh dilutions of this compound in culture medium for each experiment to minimize degradation over time. One study noted that a this compound solution was prepared daily for in vivo experiments.[8]
Q4: What is the recommended method for preparing a this compound stock solution?
A4: For in vitro studies, this compound is often dissolved in dimethyl sulfoxide (DMSO).[8] A general protocol for preparing a stock solution is as follows:
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Weigh out the desired amount of pure this compound powder.
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Dissolve the powder in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Ensure the this compound is completely dissolved by gentle vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping them in aluminum foil.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Medium
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility | Decrease the final concentration of this compound. Prepare a more dilute stock solution to minimize the volume of organic solvent added to the medium. Add the stock solution to the medium drop-wise while gently swirling. |
| Temperature shock | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Avoid rapid temperature changes. |
| pH instability | Ensure the pH of your culture medium is stable and within the optimal range for your cells. You can test the stability of this compound in a cell-free medium at different pH values to identify a more suitable condition.[2] |
| Interaction with serum | If using a serum-containing medium, try reducing the serum percentage. Alternatively, if your cells can tolerate it, consider using a serum-free medium. Some studies suggest that serum albumin can act as a carrier and improve flavonoid stability.[3][4] |
Issue 2: Inconsistent Experimental Results with this compound
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect all this compound-containing solutions from light. Minimize the time between adding this compound to the medium and starting the experiment. |
| Cell density variability | Ensure consistent cell seeding density across all experimental and control wells. Variations in cell number can lead to different responses to the treatment. |
| Assay timing | The biological effects of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. |
| HPLC analysis of stability | To definitively assess stability, you can analyze the concentration of this compound in your cell culture medium over time using HPLC. This will help you determine the rate of degradation under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium via HPLC
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM) with and without serum
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Microcentrifuge tubes
-
0.22 µm syringe filters
Methodology:
-
Preparation of this compound Standard Curve:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the cell culture medium to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Immediately analyze these standards by HPLC to establish the relationship between concentration and peak area.
-
-
Stability Experiment:
-
Prepare a solution of this compound in the cell culture medium at the desired experimental concentration (e.g., 50 µM).
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO2) in a cell-free plate.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.
-
Centrifuge the aliquot to remove any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the filtered samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to elute this compound from the C18 column.
-
Monitor the elution of this compound using the UV-Vis detector at its maximum absorbance wavelength (λmax).
-
Quantify the concentration of this compound at each time point by comparing the peak area to the standard curve.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Calculate the half-life (t1/2) of this compound in the cell culture medium.
-
Protocol 2: Analysis of MAPK Pathway Activation
This protocol describes a general method for assessing the phosphorylation of ERK1/2, a key component of the MAPK pathway, using Western blotting.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for the desired time. Include appropriate positive and negative controls.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Signaling Pathway Diagrams
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified MAPK signaling pathway and potential this compound interaction.
Caption: NF-κB signaling pathway and the inhibitory effect of this compound.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Serum albumin acted as an effective carrier to improve the stability of bioactive flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. This compound, polymethoxyflavone from Citrus sudachi, enhances antigen-specific cellular and humoral immune responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sudachitin Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sudachitin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in in vitro assays?
A1: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. However, based on published studies, a general working concentration range is between 0.3 µM and 50 µM .[1][2][3][4][5] For initial screening, it is advisable to perform a dose-response experiment within this range to determine the optimal concentration for your specific assay.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a polymethoxyflavone with limited aqueous solubility. Therefore, it is recommended to first dissolve this compound in a non-polar organic solvent to create a concentrated stock solution.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.[4][6]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This allows for minimal volumes of the stock solution to be added to your aqueous assay media, thereby reducing the final DMSO concentration.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q3: What is the maximum permissible final concentration of DMSO in my cell culture experiments?
A3: High concentrations of DMSO can be toxic to cells and may interfere with experimental results.[7][8][9] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible.
-
General Guideline: The final DMSO concentration should ideally be below 0.5% (v/v) , with many studies aiming for ≤ 0.1% (v/v) to minimize off-target effects.[6][8]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any solvent-specific effects.
Q4: What are the known signaling pathways modulated by this compound?
A4: this compound has been shown to modulate several key intracellular signaling pathways, including:
-
MAPK Pathway: this compound can activate p38 MAPK and inhibit ERK1/2 signaling pathways.[10][11]
-
NF-κB Pathway: It has been demonstrated to downregulate the activation of the NF-κB pathway.[12]
-
cAMP/cGMP Signaling: this compound can enhance cAMP- and cGMP-dependent signaling pathways.[1]
-
Akt Pathway: Inhibition of the Akt pathway by this compound has also been reported.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | This compound has poor aqueous solubility. The concentration in the final medium may have exceeded its solubility limit. | - Ensure your DMSO stock solution is fully dissolved before diluting it into the aqueous medium.- When diluting, add the this compound stock solution to the medium dropwise while vortexing or gently mixing to facilitate dispersion.- Consider using a pre-warmed cell culture medium for dilution.- If precipitation persists, you may need to lower the final concentration of this compound or use a solubilizing agent (though this should be carefully validated for its effects on the assay). |
| High background cytotoxicity observed in vehicle control wells. | The final concentration of DMSO is too high and is causing cellular toxicity. | - Reduce the final concentration of DMSO in your assay to ≤ 0.1% (v/v).[8]- Perform a preliminary experiment to determine the maximum tolerable DMSO concentration for your specific cell line. |
| Inconsistent or non-reproducible results. | - Instability of this compound in the assay medium.- Variability in cell density or health.- Pipetting errors during serial dilutions. | - Prepare fresh dilutions of this compound from the stock solution for each experiment.- Ensure a consistent cell seeding density and that cells are in the logarithmic growth phase.- Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for treating replicate wells to minimize pipetting variability. |
| No observable effect of this compound at expected concentrations. | - The chosen concentration range may not be appropriate for the specific cell line or assay.- The incubation time may be too short.- The this compound compound may have degraded. | - Broaden the concentration range in your dose-response experiment (e.g., from 0.1 µM to 100 µM).- Perform a time-course experiment to determine the optimal incubation period.- Verify the purity and integrity of your this compound compound. If possible, obtain a fresh batch from a reputable supplier. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HepG2 | Liver Cancer | 49.32 | 48 | [2][3] |
| Huh-7 | Liver Cancer | 82.04 | 48 | [2][3] |
| HuCCT1 | Cholangiocarcinoma | 53.21 | 48 | [2][3] |
| RBE | Cholangiocarcinoma | 24.1 | 48 | [2][3] |
| MIA PaCa-2 | Pancreatic Cancer | 43.35 | 48 | [2][3] |
| PANC-1 | Pancreatic Cancer | 32.73 | 48 | [2][3] |
| HCT-116 | Colorectal Cancer | 56.23 | 48 | [3] |
| HT-29 | Colorectal Cancer | 37.07 | 48 | [3] |
Table 2: Effective Concentration Ranges of this compound in Different In Vitro Assays
| Assay Type | Cell Line/System | Effective Concentration (µM) | Observed Effect | Reference |
| Chronotropic & Inotropic Effects | Isolated Rat Atria | 0.3 - 30 | Positive chronotropic and inotropic effects | [1] |
| Apoptosis Induction | HaCaT (Human Keratinocytes) | Not specified, but effective | Activation of p38MAPK, inhibition of ERK1/2 | [10][11] |
| Anti-inflammatory | RAW264.7 (Mouse Macrophages) | Not specified, but effective | Suppression of IL-6, TNF-α, NO, MCP-1 production | [12] |
| Anti-proliferative | Various Cancer Cell Lines | 24.1 - 82.04 (IC50) | Inhibition of cell proliferation | [2][3] |
| Immune Response Modulation | Mouse Splenocytes | 12.5 - 50 | Enhanced antigen-specific cytokine production | [4] |
| Anti-inflammatory | Human Periodontal Ligament Cells | 6.25 - 50 | Inhibition of inflammatory mediator production | [5] |
Experimental Protocols
Protocol 1: General Procedure for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in the complete cell culture medium. Ensure the final DMSO concentration remains constant across all treatments and is below the cytotoxic threshold for the cell line.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
-
Cell Culture and Treatment: Grow cells to 70-80% confluency in culture dishes. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, total-p38, phospho-ERK, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Polymethoxylated flavone this compound is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, polymethoxyflavone from Citrus sudachi, enhances antigen-specific cellular and humoral immune responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Polymethoxy Flavonoid this compound Inhibits Interleukin-1β-Induced Inflammatory Mediator Production in Human Periodontal Ligament Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-conferences.org [bio-conferences.org]
- 13. researchgate.net [researchgate.net]
Cell viability issues with high concentrations of Sudachitin
Welcome to the technical support center for researchers utilizing Sudachitin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to cell viability at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a polymethoxyflavone derived from the peel of the citrus fruit Citrus sudachi.[1] It has been reported to have anti-inflammatory and anti-cancer properties.[2][3] Its mechanism of action involves the modulation of several key signaling pathways. In human keratinocytes, for instance, this compound induces apoptosis (programmed cell death) by activating the p38 MAPK pathway while inhibiting the ERK1/2 pathway.[4][[“]] It can also suppress inflammatory responses by inhibiting the NF-κB and Akt signaling pathways.[3]
Q2: Why am I observing a significant decrease in cell viability at high concentrations of this compound?
A2: A decrease in cell viability is an expected outcome of this compound treatment, especially in cancer cell lines, as it is known to induce apoptosis and inhibit proliferation.[2][4] This effect is dose-dependent.[6] If the level of cell death is higher than anticipated, it could be due to the specific sensitivity of your cell line, the concentration used exceeding the therapeutic window for your experimental goals, or potential off-target effects at supra-optimal doses.
Q3: Is the observed cell death more likely to be apoptosis or necrosis?
A3: Published studies indicate that this compound's primary mechanism for inducing cell death is apoptosis.[4] This is mediated through the regulation of specific signaling pathways like MAPK.[4][7] To confirm the type of cell death in your experiment, you should perform specific assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.
Q4: How does this compound's cytotoxic effect vary between different cell types?
A4: The anti-proliferative and cytotoxic effects of this compound vary significantly among different cell lines.[2][6] For example, a 48-hour treatment with 50 µM this compound was shown to suppress the proliferation of various tumor cells and cancer-associated fibroblasts (CAFs), but it was not significantly cytotoxic to normal human intestinal fibroblasts (HIFs) under the same conditions.[1][2] It is crucial to determine the optimal concentration for each cell line through a dose-response experiment.
Troubleshooting Guide
Q5: I'm observing unexpectedly high and rapid cell death in my experiment. What could be the cause?
A5:
-
High Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to this compound. The IC50 (half-maximal inhibitory concentration) can vary widely between cell types.[6]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. It is recommended to keep the final DMSO concentration well below 0.5% and to include a vehicle-only control in your experiments.
-
Compound Concentration: Verify the calculations for your stock solution and final dilutions. An error could lead to a much higher concentration than intended.
-
Chemical Contamination: Impurities in media, sera, or the compound itself can induce toxicity.[8] Ensure all reagents are of high quality and sterile.
Q6: My results are inconsistent between experimental replicates. What should I check?
A6:
-
Cell Plating Density: Ensure that cells are seeded evenly and at a consistent density for each experiment. Cell confluence can significantly impact the response to treatment.
-
Compound Stability: this compound, like many flavonoids, may be sensitive to light and repeated freeze-thaw cycles. Prepare fresh dilutions from a stable stock solution for each experiment and minimize exposure to light.
-
Incubation Time: The effects of this compound are time-dependent. Use a consistent incubation time across all experiments.
-
General Cell Culture Practice: Review your aseptic technique to rule out low-level microbial contamination, which can stress cells and alter their response to chemical compounds.[9]
Q7: My adherent cells are detaching from the culture plate after treatment with high concentrations of this compound. Why is this happening?
A7: Cell detachment is a common morphological sign of apoptosis. As this compound induces apoptosis, cells round up, lose their adhesion to the plate surface, and eventually detach.[4] This is often an expected part of the compound's cytotoxic effect. If you need to analyze these cells, ensure you collect both the adherent cells and the cells floating in the medium.
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cell Lines This table summarizes the half-maximal inhibitory concentration (IC50) values reported for this compound after a 48-hour treatment. The efficacy of this compound-mediated anti-proliferative activity varies among different cell lines.[2]
| Cell Line | Cell Type | IC50 (µM) | Source |
| HCT-116 | Colorectal Carcinoma | 49.82 | [2] |
| HT-29 | Colorectal Adenocarcinoma | 51.58 | [2] |
| HuH-7 | Hepatocellular Carcinoma | 71.71 | [2] |
| PANC-1 | Pancreatic Cancer | 89.26 | [2] |
Table 2: Recommended Concentration Ranges for In Vitro Studies This table provides general guidance on this compound concentrations for different experimental objectives based on published literature.
| Experimental Goal | Concentration Range (µM) | Notes | Source |
| Anti-inflammatory Effects | 6.25 - 50 | Effective at suppressing inflammatory mediators in human dental pulp cells. | [3] |
| Anti-proliferative/Cytotoxic Effects | 50 - 100 | Effective against various cancer cell lines with minimal toxicity to certain normal fibroblasts at 50 µM. | [1][2] |
| Signaling Pathway Modulation | 25 - 50 | Shown to modulate MAPK, Akt, and NF-κB pathways. | [3][4] |
Visualizations
Caption: this compound signaling pathways leading to apoptosis and inhibition of proliferation.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound Reduces Inflammatory Mediator Expression in Toll-Like Receptor 2 Ligand-Stimulated Human Dental Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Polymethoxylated flavone this compound is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
Technical Support Center: Sudachitin-Based Experiments
Welcome to the technical support center for Sudachitin-based research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the complexities of experiments involving this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent anti-inflammatory effects of this compound in our macrophage cell line. What could be the cause?
A1: Inconsistent anti-inflammatory effects can stem from several factors. This compound has been shown to suppress the production of inflammatory mediators like IL-6, TNF-α, and nitric oxide (NO) by downregulating the activation of MAPK and NF-κB pathways.[1][2][3] However, the degree of this effect can be influenced by:
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. It is advisable to use cells within a consistent and low passage range.
-
LPS Concentration and Purity: The concentration and purity of the lipopolysaccharide (LPS) used to induce the inflammatory response are critical. Variations in LPS source and preparation can lead to different levels of TLR4 activation and subsequent inflammatory signaling.
-
This compound Purity and Solvent: Ensure the purity of your this compound stock. The solvent used (e.g., DMSO) and its final concentration in the culture medium should be consistent and tested for any cytotoxic effects on its own.[4]
-
Pre-incubation Time: The duration of pre-incubation with this compound before LPS stimulation can impact its efficacy. Optimize this timing for your specific cell line and experimental setup.
Q2: Our results on the effect of this compound on the MAPK/ERK pathway are variable. Sometimes we see inhibition, and other times activation. Why is this happening?
A2: The effect of this compound on the MAPK signaling pathway can be complex and context-dependent, with some studies noting this as a controversial area.[5] In human keratinocyte HaCaT cells, this compound has been shown to activate p38 MAPK while inhibiting ERK1/2.[6][7] In contrast, in LPS-stimulated macrophages, it has been observed to suppress the phosphorylation of JNK and ERK.[3] This suggests that the effect of this compound on MAPK pathways can be cell-type specific.
To troubleshoot this, consider the following:
-
Cell Type: The signaling response to this compound can differ significantly between cell lines. Ensure you are comparing your results to literature that uses a similar model system.
-
Stimulus: The context of stimulation (e.g., presence or absence of growth factors like EGF, or inflammatory agents like LPS) can dictate the final output on the MAPK pathway.[6]
-
Kinetic Analysis: The timing of your analysis is crucial. The activation and inhibition of different MAPK components can be transient. Performing a time-course experiment is highly recommended to capture the dynamic nature of these signaling events.
Q3: We are struggling with the solubility and stability of this compound in our cell culture medium. What is the best practice for its preparation and storage?
A3: this compound, like many flavonoids, has limited aqueous solubility. For in vitro experiments, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[4]
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. This compound has a melting point of 241-243 °C and is a solid at room temperature.[8]
-
Working Solution: Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Storage: Store the DMSO stock solution at -20°C.[4] Avoid repeated freeze-thaw cycles by preparing small aliquots.
-
Precipitation: Visually inspect the medium for any precipitation after adding the this compound working solution. If precipitation occurs, you may need to lower the final concentration or slightly increase the final DMSO percentage (while staying within the tolerated limit for your cells).
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Proliferation Assay Results
This guide addresses common issues when assessing the effect of this compound on cell viability and proliferation. This compound has been shown to inhibit the proliferation of various cancer cells and cancer-associated fibroblasts (CAFs).[9][10]
| Observed Problem | Potential Cause | Troubleshooting Step |
| High variability between replicates | - Inconsistent cell seeding- Edge effects in multi-well plates- Inaccurate pipetting of this compound | - Use a repeater pipette for cell seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Calibrate pipettes and use reverse pipetting for viscous solutions. |
| This compound appears more toxic than expected | - this compound degradation- Solvent toxicity- Mycoplasma contamination | - Prepare fresh dilutions from a frozen stock for each experiment.- Run a vehicle control with the same final concentration of DMSO.- Regularly test cell cultures for mycoplasma. |
| No observable effect on cell proliferation | - Sub-optimal this compound concentration- Insufficient incubation time- Cell line is resistant | - Perform a dose-response experiment with a wider concentration range (e.g., 10-100 µM).- Extend the incubation period (e.g., 24h, 48h, 72h).- Verify the expression of target pathways in your cell line. |
Guide 2: Variable Results in Metabolic Studies
This compound has been reported to improve glucose and lipid metabolism, but clinical trial results have been inconsistent.[11][12] This highlights the sensitivity of these assays to experimental conditions.
| Observed Problem | Potential Cause | Troubleshooting Step |
| Inconsistent effects on glucose uptake | - Variations in cell differentiation (for myotubes)- Fluctuations in glucose concentration in the medium- Insufficient insulin stimulation | - Standardize the differentiation protocol for muscle cells.- Use fresh, glucose-free medium for the assay start, then add a known glucose concentration.- Ensure the insulin concentration and stimulation time are optimal and consistent. |
| Variable impact on gene expression (e.g., Sirt1, PGC-1α) | - Differences in cell confluence- RNA degradation- Primer inefficiency in qPCR | - Seed cells to reach a consistent confluence at the time of harvest.- Use an RNA stabilization reagent and verify RNA integrity.- Validate qPCR primers for efficiency and specificity. |
| Conflicting in vivo results (animal studies) | - Differences in diet composition (high-fat diet)- Variation in oral administration (gavage technique)- Animal strain differences | - Use a standardized high-fat diet from a reputable supplier.- Ensure consistent gavage technique and vehicle preparation.- Report the specific strain of animals used and compare with relevant literature. |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
This protocol is for assessing the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.[1][2]
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (high purity)
-
DMSO
-
LPS (from E. coli O111:B4)
-
Griess Reagent System
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in DMEM from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the this compound-containing medium. Incubate for 2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to a final concentration of 1 µg/mL to the appropriate wells. Include wells with cells and this compound but no LPS, and wells with cells and LPS but no this compound.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitric Oxide Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component 2 of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm. Create a standard curve using sodium nitrite to quantify the concentration of nitrite in the samples.
Protocol 2: Cell Proliferation Assay Using CCK-8
This protocol describes how to measure the effect of this compound on the proliferation of cancer cells (e.g., HCT-116) using a Cell Counting Kit-8 (CCK-8) or similar tetrazolium salt-based assay.[10]
Materials:
-
HCT-116 cells (or other cancer cell line)
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
CCK-8 reagent
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
This compound Treatment: Add various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) to the wells. Ensure the final DMSO concentration is consistent across all wells.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) and express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Workflow for in vitro anti-inflammatory assay.
References
- 1. Anti-inflammatory function of this compound and demethoxythis compound from Citrus sudachi | BIO Web of Conferences [bio-conferences.org]
- 2. This compound, a polymethoxyflavone from Citrus sudachi, suppresses lipopolysaccharide-induced inflammatory responses in mouse macrophage-like RAW264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. This compound, polymethoxyflavone from Citrus sudachi, enhances antigen-specific cellular and humoral immune responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. This compound, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C18H16O8 | CID 12443122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Polymethoxylated flavone this compound is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Sudachi peel extract powder including the polymethoxylated flavone this compound improves visceral fat content in individuals at risk for developing diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sudachi peel extract powder including the polymethoxylated flavone this compound improves visceral fat content in individuals at risk for developing diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cellular Uptake of Sudachitin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the cellular uptake of Sudachitin. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound (5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone) is a polymethoxyflavone (PMF) primarily found in the peel of the Sudachi citrus fruit (Citrus sudachi).[1][2] It has garnered significant research interest due to its diverse biological activities, including anti-inflammatory, anticancer, and metabolic regulatory properties.[1][2] Studies have shown that this compound can modulate several key signaling pathways, such as MAPK, NF-κB, and Akt, making it a promising candidate for therapeutic development.[1]
Q2: What are the main challenges in achieving effective cellular uptake of this compound?
Like many flavonoids, the therapeutic potential of this compound can be limited by challenges related to its bioavailability.[3][4][5] The primary hurdles include:
-
Low Aqueous Solubility: As a polymethoxyflavone, this compound is lipophilic, which can lead to poor solubility in aqueous environments like the gastrointestinal tract and cell culture media.[6][7]
-
Limited Permeability: While its lipophilicity can aid in passive diffusion across cell membranes to some extent, extensive metabolism and potential efflux by cellular transporters can limit its net intracellular accumulation.[4][6]
Q3: What strategies can be employed to enhance the cellular uptake of this compound?
Several formulation strategies can be utilized to overcome the challenges of this compound's low solubility and enhance its cellular uptake:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation, and facilitate its transport across cell membranes.[3][4][5][8] Common types of nanoparticles for flavonoid delivery include:
-
Polymeric Nanoparticles: These can be tailored to control the release of this compound and can be surface-modified to target specific cells.[4][5]
-
Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles): These are biocompatible and can effectively encapsulate lipophilic compounds like this compound, enhancing their stability and cellular uptake.[4][5]
-
-
Emulsion-Based Delivery Systems: Formulating this compound in an emulsion can increase its solubility and facilitate its absorption, particularly in in vivo settings.[9]
-
Co-administration with Lipids: Studies on other polymethoxyflavones have shown that co-administration with digestible lipids can enhance their incorporation into chylomicrons, thereby improving intestinal lymphatic transport and overall bioavailability.[10][11][12]
Troubleshooting Guide
Issue 1: Low or inconsistent intracellular concentrations of this compound in in vitro experiments.
-
Possible Cause 1: Poor solubility of this compound in cell culture medium.
-
Troubleshooting Tip: Prepare a stock solution of this compound in an organic solvent like DMSO.[13] When adding to the cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity. It is also crucial to vortex the final solution thoroughly and visually inspect for any precipitation.
-
-
Possible Cause 2: Degradation of this compound in the cell culture medium.
-
Troubleshooting Tip: Minimize the exposure of this compound-containing medium to light and prepare fresh solutions for each experiment. The stability of this compound in your specific cell culture medium over the time course of your experiment can be assessed by HPLC.
-
-
Possible Cause 3: Inefficient passive diffusion or active efflux.
Issue 2: High variability in experimental results between replicates.
-
Possible Cause 1: Inconsistent preparation of this compound solutions.
-
Troubleshooting Tip: Ensure a standardized and reproducible method for preparing your this compound solutions. Always vortex thoroughly before adding to your cell cultures.
-
-
Possible Cause 2: Cell-dependent uptake efficiency.
-
Troubleshooting Tip: The rate of flavonoid uptake can vary significantly between different cell types.[14] Ensure your cell line is appropriate for the study and maintain consistent cell culture conditions (e.g., passage number, confluency).
-
Issue 3: Difficulty in accurately quantifying the intracellular concentration of this compound.
-
Possible Cause 1: Insufficient sensitivity of the detection method.
-
Troubleshooting Tip: High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying intracellular flavonoid concentrations.[15][16][17] Alternatively, for a more rapid and high-throughput method, consider using a fluorescent probe like diphenylboric acid 2-aminoethyl ester (DPBA), which fluoresces upon binding to flavonoids.[14][18][19][20]
-
-
Possible Cause 2: Inefficient cell lysis and extraction.
-
Troubleshooting Tip: Optimize your cell lysis and extraction protocol. A common method involves washing the cells with cold PBS to remove extracellular this compound, followed by lysis and extraction with an organic solvent like methanol.[15]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₈ | [21] |
| Molecular Weight | 360.3 g/mol | [21] |
| XLogP3 | 2.6 | [21] |
| Melting Point | 241 - 243 °C | [21] |
Table 2: Comparison of Strategies to Enhance this compound's Cellular Uptake
| Strategy | Mechanism of Enhancement | Advantages | Disadvantages |
| Nanoparticle Encapsulation | Improves solubility, protects from degradation, facilitates endocytosis.[3][4][5][8] | Controlled release, potential for cell targeting, improved stability.[4] | Requires specialized formulation and characterization. |
| Liposomal Formulation | Encapsulates lipophilic this compound in a biocompatible lipid bilayer, enhancing stability and cellular uptake.[4][5] | Biocompatible, can fuse with cell membranes for direct delivery. | Can have lower loading capacity compared to other nanoparticles. |
| Emulsion-Based Systems | Increases the solubility of this compound in the formulation.[9] | Simple to prepare, can improve oral bioavailability. | May not be suitable for all in vitro applications. |
| Co-administration with Lipids | Promotes incorporation into chylomicrons for enhanced lymphatic transport.[10][11][12] | Mimics natural absorption pathways for lipophilic compounds. | Primarily applicable to in vivo oral administration studies. |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound using HPLC
This protocol provides a general framework for measuring the intracellular concentration of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cell culture plates (e.g., 6-well plates)
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach about 80-90% confluency on the day of the experiment.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.1%). c. Remove the old medium from the cells and add the this compound-containing medium. d. Incubate for the desired time period (e.g., 1, 4, 24 hours).
-
Cell Lysis and Extraction: a. Place the cell culture plate on ice. b. Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular this compound. c. Add a defined volume of ice-cold methanol (e.g., 500 µL) to each well. d. Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube. e. Vortex the tubes vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Sample Analysis: a. Carefully collect the supernatant, which contains the extracted intracellular this compound. b. Filter the supernatant through a 0.22 µm syringe filter. c. Analyze the samples using an HPLC system. A typical mobile phase for flavonoid analysis is a gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[16][17][22][23][24] d. Detection is typically performed using a UV detector at a wavelength corresponding to the maximum absorbance of this compound.
-
Quantification: a. Prepare a standard curve of this compound in methanol at known concentrations. b. Quantify the amount of this compound in the cell extracts by comparing the peak areas to the standard curve. c. Normalize the intracellular this compound concentration to the total protein content or cell number of the corresponding well.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for quantifying this compound's cellular uptake.
References
- 1. Therapeutic overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development [labroots.com]
- 5. Nanoparticle-based flavonoid therapeutics: Pioneering biomedical applications in antioxidants, cancer treatment, cardiovascular health, neuroprotection, and cosmeceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Encapsulation of Polymethoxyflavones in Citrus Oil Emulsion-Based Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced lymphatic transport of bioactive lipids: cell culture study of polymethoxyflavone incorporation into chylomicrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced lymphatic transport of bioactive lipids: cell culture study of polymethoxyflavone incorporation into chylomicrons - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. This compound, polymethoxyflavone from Citrus sudachi, enhances antigen-specific cellular and humoral immune responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Flavonoids Are Differentially Taken Up and Transported Long Distances in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.korea.ac.kr [pure.korea.ac.kr]
- 20. researchgate.net [researchgate.net]
- 21. This compound | C18H16O8 | CID 12443122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Minimizing Sudachitin precipitation in stock solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with Sudachitin. It provides essential information and troubleshooting guidance to help ensure the successful use of this compound in experimental settings, with a focus on preventing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a polymethoxyflavone, a type of flavonoid found in the peel of the Japanese citrus fruit, Citrus sudachi.[1][2] It is investigated for a range of potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Research often focuses on its ability to modulate various cellular signaling pathways, such as the MAPK pathway, and its impact on glucose and lipid metabolism.[3][4][5][6]
Q2: Why is my this compound precipitating out of its stock solution?
Precipitation of this compound is a common issue primarily due to its low water solubility.[7] Several factors can contribute to this problem:
-
Poor Aqueous Solubility: Like many flavonoids, this compound is hydrophobic. When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, the this compound may crash out of solution.[8][9]
-
Solvent Concentration: The final concentration of the organic solvent in the working solution may be too low to maintain this compound's solubility.
-
Temperature Fluctuations: Solubility is often temperature-dependent. Moving stock solutions between room temperature and cold storage (4°C, -20°C, or -80°C) can cause the compound to precipitate. Freeze-thaw cycles are a known contributor to precipitation.[10][11]
-
High Stock Concentration: The initial concentration of the this compound stock solution might exceed its solubility limit in the chosen solvent.
-
Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Increased water content in the DMSO stock can significantly decrease the solubility of hydrophobic compounds like this compound.[10]
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
This guide offers practical solutions to the common problem of this compound precipitation.
Problem 1: this compound precipitates immediately upon dilution into aqueous media.
-
Solution A: Optimize the Final Solvent Concentration: Aim for a final DMSO concentration that is well-tolerated by your experimental system (typically ≤0.5%) but sufficient to aid solubility.
-
Solution B: Use a Sequential Dilution Method: Instead of a single large dilution, first create an intermediate dilution of the this compound stock in a small volume of your aqueous medium. Mix thoroughly, then add this to the final volume. This gradual reduction in solvent concentration can help maintain solubility.
-
Solution C: Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock can increase its solubility.
Experimental Workflow for Diluting Hydrophobic Compounds
Caption: Recommended workflow for diluting this compound stock solutions.
Problem 2: Precipitate forms in the stock solution during storage.
-
Solution A: Aliquot for Single Use: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can promote precipitation.[10][11]
-
Solution B: Proper Thawing Procedure: When retrieving a frozen aliquot, allow it to come to room temperature completely before opening the cap. This prevents atmospheric moisture from condensing into the cold DMSO.
-
Solution C: Re-dissolving Precipitate: If a precipitate is observed, gently warm the vial in a 37°C water bath and vortex or sonicate until the solid is completely re-dissolved before making your working dilutions.[10]
Troubleshooting Logic for Precipitated Stock Solutions
Caption: Decision-making process for handling precipitated this compound stocks.
Data Presentation
Table 1: Chemical and Solubility Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₁₈H₁₆O₈ | [12] |
| Molecular Weight | 360.3 g/mol | [12] |
| Melting Point | 241 - 243 °C | [12] |
| Water Solubility | 0.07 g/L (Predicted) | [7] |
| logP | 2.7 (Predicted) | [7] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Common practice for flavonoids.[13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
-
-
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.001 L * 360.3 g/mol * 1000 mg/g = 3.603 mg
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile amber vial.
-
Dissolution: Add the desired volume of anhydrous DMSO (e.g., 1 mL).
-
Mixing: Cap the vial tightly and vortex for 2-3 minutes.
-
Warming/Sonication: If the solid is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and/or place it in a sonicator bath until the solution is clear.
-
Aliquoting: Once the this compound is completely dissolved, dispense small, single-use volumes (e.g., 10-20 µL) into sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots protected from light at -20°C or -80°C for long-term stability.
-
Signaling Pathway Visualization
This compound has been shown to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation.
Simplified Diagram of NF-κB Pathway Inhibition by this compound
Caption: this compound can inhibit the IKK complex, preventing NF-κB activation.
References
- 1. Therapeutic overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymethoxylated flavone this compound is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. This compound, a polymethoxylated flavone, improves glucose and lipid metabolism by increasing mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sudachi peel extract powder including the polymethoxylated flavone this compound improves visceral fat content in individuals at risk for developing diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Showing Compound this compound (FDB016357) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. problems diluting DMSO stock solutions - General Lab Techniques [protocol-online.org]
- 10. ziath.com [ziath.com]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C18H16O8 | CID 12443122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Investigating Sudachitin's Impact on Cell Signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of sudachitin on cellular signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways known to be modulated by this compound?
A1: this compound has been shown to primarily modulate the following signaling pathways:
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MAPK Pathway: this compound can both activate and inhibit components of the MAPK pathway depending on the cell type. It has been observed to activate p38 MAPK while inhibiting ERK1/2 in human keratinocytes.[1][2][[“]] In other contexts, it has been shown to downregulate the activation of the MAPK pathway in response to inflammatory stimuli.[4][5]
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NF-κB Pathway: this compound has demonstrated anti-inflammatory effects by downregulating the activation of the NF-κB pathway, thereby inhibiting the expression of inflammatory factors.[4][5] It has been shown to inhibit the translocation of NF-κB from the cytosol to the nucleus.[5]
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Akt Pathway: this compound has been found to inhibit the Akt signaling pathway in human periodontal ligament cells and human dental pulp cells stimulated with inflammatory agents.[6][7][8]
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cAMP/PKA Pathway: In 3T3-L1 adipocytes, this compound has been shown to increase intracellular cAMP levels and activate the cAMP/PKA/HSL pathway, leading to lipolysis.[9]
Q2: I am not observing the expected inhibition of NF-κB activation with this compound treatment. What could be the issue?
A2: There are several potential reasons for this. Please consider the following troubleshooting steps:
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Cell Type Specificity: The effects of this compound can be cell-type specific. Ensure that the cell line you are using is responsive to this compound in the context of NF-κB signaling. Most of the reported anti-inflammatory effects on NF-κB are in immune cells like macrophages and in response to specific stimuli like LPS.[4][5]
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Stimulus for NF-κB Activation: The method of NF-κB activation is crucial. This compound has been shown to be effective when NF-κB is activated by inflammatory stimuli such as lipopolysaccharide (LPS) or Interleukin-1β (IL-1β).[4][5][7] If you are using a different stimulus, the mechanism of activation might bypass the steps that are sensitive to this compound.
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This compound Concentration and Treatment Time: Ensure you are using an appropriate concentration of this compound and that the pre-treatment time is sufficient. Refer to the literature for effective concentrations, which are typically in the micromolar range (e.g., 25-50 µM).[6][8]
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Experimental Controls: Double-check your positive and negative controls. Ensure your NF-κB activation is robust in the absence of this compound and that your vehicle control (e.g., DMSO) is not affecting the pathway.
Q3: My Western blot results for phosphorylated ERK1/2 are inconsistent after this compound treatment. How can I troubleshoot this?
A3: Inconsistent Western blot results for phospho-proteins can be common. Here are some troubleshooting tips:
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Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.
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Sample Handling: Keep your samples on ice at all times and process them quickly to minimize enzymatic activity that could alter phosphorylation.
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Loading Controls: Use a reliable loading control that is not affected by the experimental conditions. GAPDH or β-actin are common choices, but it's good practice to validate that their expression is stable in your specific experimental setup.
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Antibody Quality: Ensure the primary antibody for phosphorylated ERK1/2 is specific and has been validated for your application. You may need to optimize the antibody concentration and incubation time.
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Stripping and Re-probing: When probing for total ERK1/2 after the phospho-specific antibody, ensure the stripping procedure is complete to avoid signal carryover.
Troubleshooting Guides
Guide 1: Investigating this compound's Anti-inflammatory Effects via the NF-κB Pathway
Objective: To troubleshoot experiments where this compound fails to inhibit LPS-induced NF-κB activation in macrophage-like cells (e.g., RAW264.7).
| Potential Problem | Possible Cause | Recommended Solution |
| No inhibition of inflammatory cytokine production (e.g., TNF-α, IL-6) | This compound concentration is too low or treatment time is too short. | Perform a dose-response and time-course experiment. Based on literature, pre-treatment with 12.5-50 µM this compound for 1-4 hours before LPS stimulation is a good starting point.[10] |
| LPS is not effectively activating the cells. | Check the activity of your LPS stock. Include a positive control with a known NF-κB activator. | |
| Cell viability is compromised by this compound. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure the concentrations of this compound used are not toxic to the cells. This compound has been reported to be non-cytotoxic in RAW264.7 cells at effective concentrations.[4][5] | |
| No change in IκBα phosphorylation or degradation | Timing of sample collection is not optimal. | IκBα phosphorylation and degradation are transient events. Perform a time-course experiment, collecting samples at early time points (e.g., 5, 15, 30, 60 minutes) after LPS stimulation. |
| Inefficient protein extraction. | Ensure your lysis buffer is appropriate for extracting cytoplasmic and nuclear proteins and contains phosphatase inhibitors. | |
| No inhibition of NF-κB p65 nuclear translocation | Issues with cellular fractionation. | Verify the purity of your cytoplasmic and nuclear fractions using antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers. |
| Problems with immunofluorescence staining. | Optimize your fixation, permeabilization, and antibody incubation steps. Include appropriate controls, such as cells stimulated with LPS without this compound treatment. |
Guide 2: Analyzing this compound's Effect on MAPK Signaling
Objective: To troubleshoot conflicting results regarding this compound's effect on ERK1/2 and p38 phosphorylation.
| Potential Problem | Possible Cause | Recommended Solution |
| This compound is not inhibiting ERK1/2 phosphorylation as expected. | Cell-type dependent effects. | The inhibitory effect of this compound on ERK1/2 has been specifically noted in human keratinocyte HaCaT cells.[1][11] In other cell types, the effect might be different or absent. |
| The stimulus used to induce ERK1/2 phosphorylation is not sensitive to this compound's mechanism. | This compound has been shown to inhibit serum- and EGF-stimulated Raf-1-ERK1/2 activation.[1] If you are using a different growth factor or stimulus, the signaling cascade might be different. | |
| This compound is not activating p38 MAPK. | Cell-type specific response. | Activation of p38 MAPK by this compound has been reported in HaCaT cells, leading to apoptosis.[1] This pro-apoptotic effect might not be universal across all cell types. |
| The time point of analysis is not optimal for detecting activation. | Perform a time-course experiment to capture the peak of p38 phosphorylation, which can be transient. | |
| Inconsistent phospho-protein levels in Western blots. | Technical issues with the Western blotting protocol. | Refer to the troubleshooting tips in FAQ Q3. Ensure consistent sample preparation and antibody performance. |
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in various experimental systems.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Huh-7 | Liver Cancer | 82.04 | 48 |
| HepG2 | Liver Cancer | 49.32 | 48 |
Data extracted from a study on the anti-cancer effects of this compound.[12][13]
Table 2: Effects of this compound on Cardiac Function in Isolated Rat Atria
| Parameter | This compound Concentration (µM) | Effect |
| Chronotropic Effect | 0.3 - 30 | Concentration-dependent positive effect |
| Inotropic Effect | 0.3 - 30 | Concentration-dependent positive effect |
These effects were associated with an enhancement of cAMP-dependent pathways.[14][15]
Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated Signaling Proteins
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, pre-treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration. Following pre-treatment, stimulate the cells with an appropriate agonist (e.g., LPS, EGF) for the indicated time.
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Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed with an antibody against the total protein (e.g., anti-p38, anti-ERK1/2).
Visualizations
Caption: Overview of this compound's Effects on Major Signaling Pathways.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Logical Flow for Troubleshooting Experimental Issues.
References
- 1. This compound, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. Anti-inflammatory function of this compound and demethoxythis compound from Citrus sudachi | BIO Web of Conferences [bio-conferences.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. The Polymethoxy Flavonoid this compound Inhibits Interleukin-1 β-Induced Inflammatory Mediator Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Reduces Inflammatory Mediator Expression in Toll-Like Receptor 2 Ligand-Stimulated Human Dental Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound, polymethoxyflavone from Citrus sudachi, enhances antigen-specific cellular and humoral immune responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Polymethoxylated flavone this compound is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Chronotropic and Inotropic Effects of this compound, a Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Atria and Its Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Efficacy of Sudachitin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Sudachitin against other flavonoid alternatives and a standard non-steroidal anti-inflammatory drug (NSAID). The data presented is collated from various preclinical studies employing the lipopolysaccharide (LPS)-induced systemic inflammation model in mice, a well-established model for mimicking the acute inflammatory response.
Comparative Efficacy of Anti-inflammatory Compounds
The following table summarizes the in vivo efficacy of this compound and its comparators in reducing key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-challenged murine models. It is important to note that the experimental conditions, such as compound dosage, administration route, and specific mouse strain, may vary between studies, which can influence the observed efficacy.
| Compound | Class | Dosage | Administration Route | Animal Model | Key Findings |
| This compound | Polymethoxyflavone | Not specified | Oral | LPS-induced systemic inflammation in mice | Reduced blood levels of inflammatory cytokines, including IL-6 and TNF-α. Showed stronger inhibitory effect than demethoxythis compound. |
| Demethoxythis compound | Polymethoxyflavone | Not specified | Oral | LPS-induced systemic inflammation in mice | Reduced blood levels of inflammatory cytokines. |
| Nobiletin | Polymethoxyflavone | 5, 10, and 20 mg/kg | Intragastric | LPS-induced endotoxic shock in mice | Pretreatment with nobiletin decreased the production of TNF-α and IL-6 in the serum.[1] |
| Quercetin | Flavonol | Not specified | Not specified | LPS-induced intestinal inflammation in mice | Significantly reduced the expression of IL-18, IL-1β, IL-6, and TNF-α.[2] |
| Indomethacin | NSAID | 5 mg/kg | Intraperitoneal | LPS-induced endotoxemia in mice | Potentiated the production of both IL-6 (+80%) and TNF-α (+500%).[3] |
Experimental Protocols
LPS-Induced Systemic Inflammation in Mice
This protocol outlines a general procedure for inducing systemic inflammation in mice to evaluate the efficacy of anti-inflammatory compounds.
1. Animal Model:
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Species: Male BALB/c mice (or other suitable strain), 8-10 weeks old.
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Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) for at least one week before the experiment, with ad libitum access to standard chow and water.
2. Compound Administration:
-
Vehicle: Prepare a suitable vehicle for the test compound (e.g., sterile water, saline, 0.5% carboxymethylcellulose).
-
Administration: Administer the test compound (e.g., this compound) or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 7 consecutive days).
3. Induction of Inflammation:
-
LPS Preparation: Dissolve lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4) in sterile, pyrogen-free saline.
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LPS Challenge: Two hours after the final administration of the test compound, induce systemic inflammation by injecting a single dose of LPS (e.g., 1-5 mg/kg) intraperitoneally.
4. Sample Collection and Analysis:
-
Blood Collection: Two to six hours post-LPS injection, collect blood samples from the mice via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
5. Statistical Analysis:
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the differences in cytokine levels between the treatment groups.
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the experimental workflow.
Caption: LPS-induced inflammatory signaling cascade and the inhibitory action of this compound.
Caption: Workflow for in vivo evaluation of anti-inflammatory compounds.
References
- 1. Protective Effects of Nobiletin Against Endotoxic Shock in Mice Through Inhibiting TNF-α, IL-6, and HMGB1 and Regulating NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin effectively improves LPS-induced intestinal inflammation, pyroptosis, and disruption of the barrier function through the TLR4/NF-κB/NLRP3 signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential sensitivity of in vivo TNF and IL-6 production to modulation by anti-inflammatory drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Sudachitin's Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Sudachitin, a polymethoxylated flavone, with other flavonoid alternatives and standard chemotherapeutic agents. The information is compiled from peer-reviewed research to assess the reproducibility and potential of this compound as an anti-cancer agent.
Comparative Efficacy Against Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and compare them with other polymethoxyflavones (Nobiletin and Tangeretin) and standard-of-care chemotherapy drugs.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines [[“]]
| Cell Line | Cancer Type | IC50 (µM) |
| Huh-7 | Liver Cancer | 82.04 |
| HepG2 | Liver Cancer | 49.32 |
| HuCCT1 | Cholangiocarcinoma | 53.21 |
| RBE | Cholangiocarcinoma | 24.1 |
Table 2: Comparative IC50 Values of Polymethoxyflavones and Standard Chemotherapeutics
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound | HepG2 | Liver Cancer | 49.32[[“]] |
| Nobiletin | Caco-2 | Colon Cancer | ~264 (48h)[2] |
| Tangeretin | A549 | Lung Cancer | 118.5[3] |
| 5-Fluorouracil | HepG2 | Liver Cancer | ~12.92 (µg/mL)[4] |
| Cisplatin | LoVo | Colon Cancer | ~17.84[5] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes and is extracted from the cited literature.
Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology described in the study by Chen et al., 2022.[[“]]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and cultured for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound (or other compounds) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is discarded, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology described in the study by Abe et al., 2019.[6]
-
Cell Treatment: HaCaT keratinocyte cells are treated with this compound for the indicated time.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Western Blot Analysis for MAPK Pathway
This protocol is based on the methodology described in the study by Abe et al., 2019.[6]
-
Cell Lysis: this compound-treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated forms of p38 MAPK and ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Analysis of Glycolysis in Cancer-Associated Fibroblasts (CAFs)
This protocol is based on the methodology described in the study by Chen et al., 2022.[[“]]
-
CAF Culture: Cancer-associated fibroblasts are cultured and treated with 50 µM this compound for 24 hours.
-
Lactate Assay: The lactate concentration in the cell culture medium is measured using a lactate assay kit.
-
RT-qPCR: Total RNA is extracted from the CAFs, and reverse transcription-quantitative PCR is performed to measure the mRNA expression levels of key glycolytic enzymes, such as phosphofructokinase (PFK) and monocarboxylate transporter 4 (MCT4).
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through multiple mechanisms, including the direct inhibition of cancer cell proliferation and the modulation of the tumor microenvironment.
Inhibition of Glycolysis in Cancer-Associated Fibroblasts (CAFs)
This compound has been shown to target the metabolic activity of CAFs, which are known to support tumor growth. By inhibiting glycolysis in these cells, this compound indirectly suppresses tumor progression.[[“]]
Caption: this compound inhibits glycolysis in CAFs, reducing tumor support.
Induction of Apoptosis via MAPK Pathway
In certain cancer cells, this compound has been demonstrated to induce apoptosis (programmed cell death) by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it activates the pro-apoptotic p38 MAPK pathway while inhibiting the pro-survival ERK1/2 pathway.[6]
Caption: this compound induces apoptosis by regulating the MAPK pathway.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anti-cancer effects of this compound.
Caption: Workflow for assessing this compound's anti-cancer effects.
Conclusion
The available data suggests that this compound exhibits reproducible anti-cancer effects in vitro against various cancer cell lines, including those of the liver, bile duct, and colon. Its mechanisms of action appear to be multifaceted, involving both direct effects on cancer cells through the induction of apoptosis via the MAPK pathway, and indirect effects on the tumor microenvironment by inhibiting glycolysis in cancer-associated fibroblasts.
Compared to other polymethoxyflavones like nobiletin and tangeretin, this compound's efficacy varies depending on the cell line. While standard chemotherapeutic agents like 5-Fluorouracil and Cisplatin generally exhibit lower IC50 values, indicating higher potency, this compound's potential for lower toxicity to normal cells, as suggested in some studies, warrants further investigation.[[“]]
The reproducibility of these findings would be strengthened by further in vivo studies and direct comparative analyses against a wider range of standard-of-care drugs under standardized conditions. Nevertheless, the existing experimental data provides a solid foundation for continued research into this compound as a potential anti-cancer therapeutic agent.
References
- 1. consensus.app [consensus.app]
- 2. Chemotherapeutic Agents for the Treatment of Hepatocellular Carcinoma: Efficacy and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 5. Targeting YTHDF1 effectively re-sensitizes cisplatin-resistant colon cancer cells by modulating GLS-mediated glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of Sudachitin: A Comparative Guide to Polymethoxyflavones
For Immediate Release
In the competitive landscape of flavonoid research, polymethoxyflavones (PMFs) have garnered significant attention for their diverse pharmacological activities. This guide offers a detailed comparison of the efficacy of Sudachitin against other prominent PMFs like Nobiletin and Tangeretin, with a focus on their anti-inflammatory and anti-cancer properties. The information herein is intended for researchers, scientists, and drug development professionals, providing objective data and detailed experimental methodologies to support further investigation.
Comparative Efficacy: Anti-Inflammatory and Anti-Cancer Activities
The therapeutic potential of PMFs is often quantified by their ability to inhibit inflammatory mediators and suppress cancer cell proliferation. The following tables summarize key quantitative data from various experimental studies, offering a side-by-side comparison of this compound and its counterparts.
Anti-Inflammatory Efficacy
A critical measure of anti-inflammatory activity is the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Assay | Efficacy Metric | Result | Citation |
| This compound | RAW 264.7 | TNF-α Production | Inhibition | More potent than Nobiletin | |
| Nobiletin | RAW 264.7 | TNF-α Production | Inhibition | Less potent than this compound | |
| Nobiletin | RAW 264.7 | NO Production | IC₅₀ | 19 µM | |
| This compound | RAW 264.7 | NO Production | Inhibition | Inhibited NO production |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-Cancer Efficacy
The anti-cancer potential of PMFs is evaluated by their ability to induce cell death (apoptosis) and inhibit the proliferation of various cancer cell lines, often measured by IC₅₀ values.
| Compound | Cell Line | Cancer Type | Efficacy Metric | Result | Citation |
| This compound | HaCaT | Keratinocyte | Apoptosis | Induced apoptosis | |
| Nobiletin | HaCaT | Keratinocyte | Apoptosis/Autophagy | Promoted autophagy, but not apoptosis | |
| Tangeretin | PC-3 | Prostate Cancer | IC₅₀ | 22.12 µM | |
| Tangeretin | DU145 | Prostate Cancer | IC₅₀ | 46.60 µM | |
| Nobiletin | MCF-7 | Breast Cancer | IC₅₀ | 124.5 µM |
Modulation of Cellular Signaling Pathways
The biological activities of PMFs are underpinned by their ability to modulate key intracellular signaling pathways that regulate inflammation and cell survival. This compound, Nobiletin, and Tangeretin exhibit distinct and sometimes overlapping effects on these pathways.
Comparative Regulation of the MAPK Pathway in HaCaT Cells
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and apoptosis. In human keratinocyte HaCaT cells, this compound and Nobiletin demonstrate divergent effects on the ERK1/2 and p38 MAPK signaling cascades.
Inhibition of Pro-Inflammatory and Survival Pathways
This compound, Nobiletin, and Tangeretin have all been shown to inhibit the NF-κB and PI3K/Akt signaling pathways, which are central to inflammatory responses and cancer cell survival.
Detailed Experimental Methodologies
To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited are provided below.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
-
Cell Culture : Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and incubated for 24 hours.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test PMFs. The cells are pre-incubated for 1-2 hours.
-
Stimulation : Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, and the plates are incubated for an additional 24 hours.
-
Nitrite Measurement : 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess Reagent is added to each well.
-
Data Acquisition : After a 10-minute incubation at room temperature, protected from light, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Cancer cells (e.g., PC-3, DU145, MCF-7) are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of this compound, Nobiletin, or Tangeretin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization : The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading : The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution. The absorbance is then read at a wavelength of 570 nm.
-
Data Analysis : Cell viability is expressed as a percentage of the viability of untreated control cells. The IC₅₀ value is calculated from the dose-response curve.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels, including the phosphorylation status of signaling proteins like ERK, p38, and Akt.
-
Cell Lysis : After treatment with PMFs and/or stimuli, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE : Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, GAPDH).
-
Secondary Antibody Incubation : The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection : After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system. The band intensities are quantified using densitometry software.
Unraveling the Multifaceted Mechanisms of Sudachitin: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the mechanisms of action attributed to Sudachitin, a polymethoxyflavone derived from the peel of the citrus fruit Citrus sudachi. This document presents a comparative analysis of its performance against other relevant compounds, supported by experimental data, detailed protocols, and visual pathway diagrams.
This compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular effects. This guide synthesizes the current understanding of its molecular pathways, offering a clear comparison with alternative agents and detailing the experimental methodologies used to elucidate these functions.
Anti-inflammatory Mechanism of Action
This compound exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Experimental evidence indicates that its primary mechanism involves the suppression of pro-inflammatory mediators.
Comparative Analysis of Anti-inflammatory Activity
| Compound | Target Pathway | Key Effect | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | NF-κB, MAPK (JNK, ERK) | Inhibition of IL-6, TNF-α, NO, MCP-1 production | RAW264.7 Macrophages | ~25-50 µM | [1][2][3][4] |
| Demethoxythis compound | NF-κB, MAPK | Inhibition of IL-6, TNF-α, NO production | RAW264.7 Macrophages | Less potent than this compound | [1][2] |
| Bay 11-7082 (Alternative NF-κB inhibitor) | NF-κB (IκBα phosphorylation) | Inhibition of pro-inflammatory cytokine production | Various | ~5-10 µM | Commercially available data |
| SP600125 (Alternative JNK inhibitor) | JNK | Inhibition of inflammatory gene expression | Various | ~10-20 µM | Commercially available data |
Signaling Pathway of this compound in Macrophages
Caption: this compound inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.
Experimental Protocol: Determination of Inflammatory Cytokine Production
-
Cell Culture: Mouse macrophage-like RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50 µM) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (100 ng/mL) to the cell culture medium and incubating for 24 hours.
-
Quantification of Cytokines: The concentration of inflammatory cytokines (IL-6, TNF-α) and nitric oxide (NO) in the culture supernatant is measured using specific ELISA kits and the Griess reagent, respectively.
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the cytokine levels in treated cells to those in LPS-stimulated cells without this compound.
Anti-cancer Mechanism of Action
This compound demonstrates anti-cancer properties through direct inhibition of tumor cell proliferation and by modulating the tumor microenvironment. A notable mechanism is the induction of apoptosis in cancer cells and the suppression of glycolysis in cancer-associated fibroblasts (CAFs).
Comparative Analysis of Anti-proliferative Activity
| Compound | Target | Key Effect | Cell Line | IC50 | Reference |
| This compound | p38 MAPK activation, ERK1/2 inhibition | Induction of apoptosis | HaCaT Keratinocytes | ~50 µM | [5][6] |
| This compound | Glycolysis in CAFs | Inhibition of tumor cell proliferation, migration, and invasion | HCT-116, HT-29 (co-cultured with CAFs) | 50 µM (effective concentration) | [7][8] |
| Nobiletin | ERK1/2 activation | Pro-survival | HaCaT Keratinocytes | - | [5][6] |
| 2-Deoxy-D-glucose (Alternative Glycolysis Inhibitor) | Glycolysis | Inhibition of cancer cell growth | Various | Varies by cell type | Widely studied |
Signaling Pathway of this compound in Keratinocytes
Caption: this compound induces apoptosis by activating p38 MAPK and inhibiting the Raf-1/ERK1/2 survival pathway.
Experimental Protocol: Cancer-Associated Fibroblast (CAF) Co-culture Assay
-
CAF Induction: Normal fibroblasts are cultured in the presence of conditioned medium from cancer cells (e.g., HCT-116) to induce a CAF-like phenotype.
-
This compound Treatment of CAFs: Induced CAFs are treated with 50 µM this compound for 48 hours.
-
Preparation of Conditioned Medium: The culture medium from the this compound-treated CAFs (CAF-CM) is collected.
-
Co-culture: HCT-116 or HT-29 cancer cells are cultured in a 1:1 mixture of fresh medium and the collected CAF-CM.
-
Assessment of Cancer Cell Behavior: The proliferation of the cancer cells is measured using a Cell Counting Kit-8 assay. Cell migration and invasion are assessed using wound healing and Transwell migration assays, respectively.
-
Lactate Assay: The effect of this compound on CAF glycolysis is determined by measuring lactate production in the CAF culture medium.
Cardiovascular and Neuroprotective Mechanisms
This compound also exhibits effects on the cardiovascular and nervous systems, primarily through the modulation of cyclic nucleotide signaling and protective pathways against oxidative stress.
Comparative Analysis of Cardiovascular and Neuroprotective Effects
| Compound | Target Pathway | Key Effect | Model System | Reference |
| This compound | cAMP-dependent pathways (PDE inhibition) | Positive chronotropic and inotropic effects | Isolated Rat Atria | [9][10] |
| This compound | Sirt1/PGC-1α axis | Neuroprotection, reduced infarct volume, attenuated apoptosis | Mouse Model of Stroke (tMCAO) | [11] |
| Isoproterenol (β-adrenoceptor agonist) | β-adrenoceptors, cAMP | Stronger positive chronotropic and inotropic effects than this compound | Isolated Rat Atria | [9][10] |
| Milrinone (PDE3 inhibitor) | PDE3 | Positive inotropic effects | Cardiovascular models | [9][10] |
| Resveratrol (Sirt1 activator) | Sirt1 | Neuroprotective effects | Various models of neurodegeneration | Widely studied |
Experimental Workflow for Neuroprotection Assessment
Caption: Experimental workflow to assess the neuroprotective effects of this compound in a mouse stroke model.
Experimental Protocol: Evaluation of Inotropic and Chronotropic Effects
-
Atria Isolation: Male Wistar rats are euthanized, and the left and right atria are isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Recording: The right atrium's spontaneous beating rate (chronotropic effect) and the left atrium's electrically stimulated contractile force (inotropic effect) are recorded.
-
Compound Administration: Concentration-response curves are generated by cumulatively adding this compound (0.3–30 µM) to the organ bath.
-
Mechanism Investigation: The involvement of specific pathways is investigated by pre-treating the atria with antagonists such as propranolol (a β-adrenoceptor blocker) or by examining the interaction with phosphodiesterase inhibitors like 3-isobutyl-1-methylxanthine (IBMX).
-
cAMP Pathway Analysis: The effect on the cAMP pathway is further assessed by observing the shift in the concentration-response curve of dibutyryl-cAMP in the presence of this compound.
References
- 1. Anti-inflammatory function of this compound and demethoxythis compound from Citrus sudachi | BIO Web of Conferences [bio-conferences.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. This compound, a polymethoxyflavone from Citrus sudachi, suppresses lipopolysaccharide-induced inflammatory responses in mouse macrophage-like RAW264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Chronotropic and Inotropic Effects of this compound, a Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Atria and Its Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of, a flavonoid, this compound in mice stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
Sudachitin: A Comparative Analysis of its Therapeutic Potential in Inflammation and Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Sudachitin, a polymethoxyflavone found in the peel of the citrus fruit Citrus sudachi, with alternative compounds in the fields of inflammation and cancer. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Executive Summary
This compound has demonstrated promising anti-inflammatory and anti-cancer properties in preclinical studies. Its mechanism of action often involves the modulation of key signaling pathways, including NF-κB and MAPK. This guide compares the efficacy of this compound with established anti-inflammatory agents and other natural and synthetic anti-cancer compounds, providing a framework for evaluating its therapeutic potential.
Anti-Inflammatory Potential: this compound vs. Alternatives
Chronic inflammation is a key driver of numerous diseases. This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1] This section compares the anti-inflammatory activity of this compound with the well-established corticosteroid Dexamethasone and another citrus flavonoid, Nobiletin.
Comparative Data: Inhibition of Nitric Oxide (NO) Production
Nitric oxide (NO) is a key inflammatory mediator, and its inhibition is a common metric for assessing anti-inflammatory activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Dexamethasone in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound | RAW264.7 | LPS | ~10-30 | [2] |
| Dexamethasone | RAW264.7 | LPS | ~0.0346 | [1][3] |
Note: The IC50 values are sourced from different studies and may not be directly comparable due to potential variations in experimental conditions. However, they provide an estimate of the relative potency.
Signaling Pathway: this compound's aAnti-Inflammatory aAction
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes.[4]
Figure 1: this compound's inhibition of NF-κB and MAPK pathways.
Anti-Cancer Potential: this compound vs. Alternatives
This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent. This section compares its anti-proliferative activity with the commonly used chemotherapeutic drug Doxorubicin and the related flavonoid Nobiletin.
Comparative Data: Anti-Proliferative Activity (IC50)
The following table summarizes the IC50 values of this compound and Doxorubicin against different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HuCCT1 | Cholangiocarcinoma | 53.21 | [5] |
| RBE | Cholangiocarcinoma | 24.1 | [5] | |
| MIA PaCa-2 | Pancreatic Cancer | 43.35 | [5] | |
| PANC-1 | Pancreatic Cancer | 32.73 | [5] | |
| HCT-116 | Colorectal Cancer | 56.23 | [5] | |
| HT-29 | Colorectal Cancer | 37.07 | [5] | |
| Doxorubicin | MCF-7 | Breast Cancer | ~0.01-0.1 | [6][7] |
| HCT-116 | Colorectal Cancer | ~0.1-1.0 | [6] | |
| Nobiletin | A549 | Lung Cancer | 23.82 µg/ml | [8] |
| PC-3 | Prostate Cancer | ~22.12 | [5] | |
| DU145 | Prostate Cancer | ~46.60 | [5] |
Note: Direct comparisons are challenging due to the use of different cell lines and experimental conditions across studies. The data presented aims to provide a general overview of the compounds' potency.
Signaling Pathway: this compound's Pro-Apoptotic aAction
This compound can induce apoptosis in cancer cells by modulating the MAPK signaling pathway, leading to the activation of pro-apoptotic proteins and inhibition of cell proliferation.
Figure 2: this compound's modulation of MAPK signaling in cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
LPS-Induced Inflammation in RAW264.7 Macrophages and Nitric Oxide (NO) Measurement
Objective: To induce an inflammatory response in macrophages and quantify the production of nitric oxide.
Protocol:
-
Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[9]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[10]
-
Treatment: Pre-treat the cells with various concentrations of this compound or the comparator compound (e.g., Dexamethasone) for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[10]
-
Incubation: Incubate the plates for 24 hours.[10]
-
NO Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[10]
-
Cell Proliferation Assay (CCK-8)
Objective: To assess the effect of this compound and comparator compounds on the proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[11]
-
Treatment: Add various concentrations of this compound or the comparator compound (e.g., Doxorubicin) to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the control (untreated) cells.
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of this compound on cancer cell migration.
Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[12]
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[12]
-
Washing: Gently wash the wells with PBS to remove detached cells.[12]
-
Treatment: Add fresh medium containing this compound or a comparator compound at the desired concentration.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) using a microscope.[12]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.[13]
Transwell Invasion Assay
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify.[14]
-
Cell Seeding: Resuspend cancer cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.[14]
-
Treatment: Add this compound or a comparator compound to the upper chamber along with the cells.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% FBS.[15]
-
Incubation: Incubate the plate for 24-48 hours to allow the cells to invade through the Matrigel and the membrane.[15]
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[14]
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[14]
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Conclusion
This compound exhibits significant anti-inflammatory and anti-cancer potential in preclinical models. While direct comparative data with established drugs is limited, the available evidence suggests that this compound warrants further investigation as a potential therapeutic agent. Its mechanism of action, involving the modulation of key inflammatory and oncogenic signaling pathways, provides a strong rationale for its continued development. The experimental protocols provided in this guide offer a framework for conducting further independent verification and comparative studies.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound, a polymethoxyflavone from Citrus sudachi, suppresses lipopolysaccharide-induced inflammatory responses in mouse macrophage-like RAW264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Polymethoxy Flavonoid this compound Inhibits Interleukin-1β-Induced Inflammatory Mediator Production in Human Periodontal Ligament Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. clyte.tech [clyte.tech]
- 14. Transwell migration and invasion assays [bio-protocol.org]
- 15. snapcyte.com [snapcyte.com]
Sudachitin: A Comparative Analysis Against Standard-of-Care Drugs in Oncology, Inflammation, and Metabolic Disorders
For Immediate Release
Tokushima, Japan - In the landscape of therapeutic development, the quest for novel compounds with improved efficacy and safety profiles is perpetual. Sudachitin, a polymethoxyflavone abundant in the peel of the Japanese citrus fruit Citrus sudachi, has emerged as a promising candidate with multifaceted biological activities. This guide provides a comprehensive comparison of this compound's performance against current standard-of-care drugs in the key therapeutic areas of oncology, inflammation, and metabolic disorders, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
Preclinical in vitro and in vivo studies suggest that this compound exhibits anti-proliferative effects against various cancer cell lines, potent anti-inflammatory properties, and beneficial effects on glucose and lipid metabolism. While direct head-to-head comparative studies with standard-of-care drugs are limited, this guide consolidates existing data to offer an indirect comparison of efficacy and mechanisms of action. The evidence presented herein underscores the need for further rigorous preclinical and clinical investigation to ascertain the therapeutic standing of this compound.
Section 1: Comparative Efficacy in Oncology
This compound has demonstrated cytotoxic effects against a range of cancer cell lines, including those of the liver, pancreas, cholangiocarcinoma, and colon.[1][2] Its proposed anti-cancer mechanism involves not only direct inhibition of tumor cell proliferation but also the modulation of the tumor microenvironment by targeting glycolysis in cancer-associated fibroblasts (CAFs).[1][2]
In Vitro Cytotoxicity: An Indirect Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, juxtaposed with publicly available IC50 data for standard-of-care chemotherapeutic agents used in the first-line treatment of these cancers. It is crucial to note that these comparisons are indirect and that IC50 values can vary significantly based on experimental conditions.
| Cancer Type | Cell Line | This compound IC50 (µM) | Standard-of-Care Drug | Reported IC50 (µM) |
| Liver Cancer | HepG2 | 49.32[1][2] | Sorafenib | ~4.79 - 7.10[3] |
| Huh-7 | 82.04[1][2] | Sorafenib | ~3.5 - 11.03[3] | |
| Pancreatic Cancer | MIA PaCa-2 | 43.35[1] | Gemcitabine | Varies widely |
| PANC-1 | 32.73[1] | Gemcitabine | Varies widely | |
| Cholangiocarcinoma | HuCCT1 | 53.21[1] | Gemcitabine + Cisplatin | Varies by cell line |
| RBE | 24.1[1] | Gemcitabine + Cisplatin | Varies by cell line | |
| Colorectal Cancer | HCT-116 | Not Available | 5-Fluorouracil | ~19.87[4] |
| HT-29 | Not Available | 5-Fluorouracil | ~34.18[4] |
Note: The IC50 values for standard-of-care drugs are sourced from various publications and are provided for comparative context. Direct comparative studies are necessary for a conclusive assessment.
Experimental Protocols: In Vitro Anti-Cancer Assays
This compound Cell Proliferation and Cytotoxicity Assay: [1][2]
-
Cell Lines: Liver cancer (HepG2, Huh-7), pancreatic cancer (MIA PaCa-2, PANC-1), cholangiocarcinoma (HuCCT1, RBE), and colorectal cancer cells.
-
Methodology:
-
Cells are seeded in 96-well plates at a specified density.
-
After cell attachment, various concentrations of this compound are added.
-
Cells are incubated for 48 hours.
-
Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity.
-
The IC50 value is calculated from the dose-response curve.
-
Standard Chemotherapy Cell Viability Assays (General Protocol):
-
Methodology: Similar protocols to the one described for this compound are generally employed, using assays like MTT or CCK-8 to determine cell viability after a defined incubation period with the respective chemotherapeutic agent.
Signaling Pathway and Experimental Workflow
Section 2: Comparative Efficacy in Inflammation
This compound has demonstrated significant anti-inflammatory effects in vitro and in vivo by suppressing the production of pro-inflammatory mediators.[5][6][7][8] The primary mechanism appears to be the downregulation of the MAPK and NF-κB signaling pathways.[6]
In Vitro Anti-inflammatory Activity: An Indirect Comparison
The following table presents data on the inhibitory effects of this compound on inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, compared to the known effects of standard anti-inflammatory drugs, dexamethasone and ibuprofen, in similar experimental settings.
| Compound | Model | Inflammatory Marker | Effect | Reported IC50 / Concentration |
| This compound | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | Inhibition | Data on specific IC50 not readily available, but significant inhibition observed.[7][8] |
| LPS-stimulated RAW264.7 cells | IL-6, TNF-α | Suppression | Significant suppression of production.[6] | |
| Dexamethasone | LPS-stimulated RAW264.7 cells | TNF-α | Inhibition | Potent inhibition, with significant suppression at 1µM.[9][10] |
| Ibuprofen | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | Inhibition | Significant reduction in NO levels at concentrations of 200 and 400 µM.[11] |
| LPS and INFγ-stimulated glial cells | iNOS activity | Inhibition | IC50 of 0.76 mM.[12] |
Experimental Protocols: In Vitro Anti-inflammatory Assays
This compound Anti-inflammatory Assay: [6]
-
Cell Line: Murine macrophage-like RAW264.7 cells.
-
Methodology:
-
RAW264.7 cells are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound for a specified time.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After incubation, the cell culture supernatant is collected.
-
The levels of nitric oxide (NO), IL-6, and TNF-α in the supernatant are quantified using Griess reagent and ELISA kits, respectively.
-
Dexamethasone/Ibuprofen Anti-inflammatory Assays (General Protocol):
-
Methodology: Similar protocols are employed, where RAW264.7 cells are stimulated with LPS in the presence or absence of dexamethasone or ibuprofen, followed by the measurement of inflammatory mediators.
Signaling Pathway Diagram
Section 3: Comparative Efficacy in Metabolic Disorders
This compound has shown potential in improving parameters related to metabolic disorders, such as obesity and type 2 diabetes, in animal models.[13][14] The proposed mechanisms include increased mitochondrial biogenesis and improved insulin sensitivity.[13][14]
In Vivo and Clinical Data: An Indirect Comparison
Direct comparative studies between this compound and standard-of-care drugs like metformin are lacking. The table below summarizes the observed effects of this compound from animal and a human study, alongside the well-established effects of metformin.
| Compound | Model | Key Findings |
| This compound | High-fat diet-fed mice | Reduced body weight gain, improved dyslipidemia, and enhanced glucose tolerance.[13][14] |
| db/db diabetic mice | Reduced fasting blood glucose levels and improved insulin sensitivity.[13] | |
| Human clinical trial (as sudachi peel extract) | Favorable improvement in the ratio of visceral fat to subcutaneous fat.[15] | |
| Metformin | In vitro (various cell lines) | Increases glucose uptake. |
| In vivo (animal models and humans) | Primary effect is reducing hepatic gluconeogenesis; also increases insulin sensitivity in peripheral tissues. |
Experimental Protocols: Metabolic Studies
This compound In Vivo Study in Diabetic Mice: [13]
-
Animal Model: db/db mice (a model for type 2 diabetes).
-
Methodology:
-
Mice are treated orally with this compound (e.g., 5 mg/kg) or vehicle for a specified period (e.g., 6-12 weeks).
-
Body weight and food intake are monitored regularly.
-
Fasting blood glucose levels are measured.
-
Insulin tolerance tests (ITTs) are performed to assess insulin sensitivity.
-
Metformin In Vitro Glucose Uptake Assay (General Protocol):
-
Cell Lines: Adipocytes (e.g., 3T3-L1) or muscle cells (e.g., L6 myotubes).
-
Methodology:
-
Cells are incubated with metformin for a defined period.
-
Glucose uptake is measured using a fluorescent glucose analog (e.g., 2-NBDG) or radio-labeled glucose.
-
Logical Relationship Diagram
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Polymethoxylated flavone this compound is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial metabolic study guided by proteomics analysis in hepatocellular carcinoma cells surviving long-term incubation with the highest dose of sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Anti-inflammatory function of this compound and demethoxythis compound from Citrus sudachi | BIO Web of Conferences [bio-conferences.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. This compound, a polymethoxyflavone from Citrus sudachi, suppresses lipopolysaccharide-induced inflammatory responses in mouse macrophage-like RAW264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a polymethoxylated flavone, improves glucose and lipid metabolism by increasing mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a polymethoxylated flavone, improves glucose and lipid metabolism by increasing mitochondrial biogenesis in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sudachi peel extract powder including the polymethoxylated flavone this compound improves visceral fat content in individuals at risk for developing diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of Sudachitin's In Vitro and In Vivo Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Sudachitin, a polymethoxyflavone found in the peel of the Japanese citrus fruit Citrus sudachi. The aim is to bridge the understanding of its performance in laboratory settings with its effects in living organisms. This document summarizes key experimental data, details relevant protocols, and visually represents the underlying signaling pathways to facilitate further research and drug development. For comparative purposes, data for Nobiletin, a structurally similar and well-studied polymethoxyflavone, is also included.
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer activities of this compound and Nobiletin from various studies.
Anti-inflammatory Activity
| Compound | Assay Type | Model | Key Findings | Reference |
| This compound | In Vitro | Lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophage cells | Suppressed the production of IL-6, TNF-α, nitric oxide (NO), and MCP-1.[1] Downregulated the activation of MAPK and NF-κB pathways.[1] | [1] |
| In Vivo | LPS-induced systemic inflammation in mice | Oral administration reduced blood levels of inflammatory cytokines.[1] | [1] | |
| Nobiletin | In Vitro | LPS-induced mouse RAW 264.7 macrophage cells | Suppressed NO production with an IC50 value of 27 μM.[2] Inhibited LPS-induced secretion of IL-1β, TNF-α, and IL-6 in BV2 microglia cells at 100 μM.[2] | [2] |
| In Vivo | Endotoxemic shock in mice | Pre-treatment with 20 mg/kg inhibited serum and tissue levels of TNF and IL-6. | ||
| In Vitro | TNF-α-stimulated human periodontal ligament cells | Suppressed TNF-induced production of CXCL10 and IL-8 in a dose-dependent manner. |
Anti-cancer Activity
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | Huh-7 (Liver Cancer) | 82.04 | |
| HepG2 (Liver Cancer) | 49.32 | ||
| HuCCT1 (Cholangiocarcinoma) | 53.21 | ||
| RBE (Cholangiocarcinoma) | 24.1 | ||
| MIA PaCa-2 (Pancreatic Cancer) | 43.35 | ||
| PANC-1 (Pancreatic Cancer) | 32.73 | ||
| Nobiletin | SMMC-7721 (Hepatocellular Carcinoma) | Not specified, but shown to inhibit proliferation | [2] |
Experimental Protocols
In Vitro Anti-inflammatory Assay
Cell Culture and Treatment: Mouse macrophage-like RAW264.7 cells are cultured in an appropriate medium. To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS). This compound or Nobiletin is added to the cell culture at various concentrations prior to or concurrently with LPS stimulation.
Measurement of Inflammatory Mediators: The production of inflammatory cytokines and mediators such as IL-6, TNF-α, and nitric oxide (NO) in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) and Griess assay, respectively.
Western Blot Analysis: To investigate the mechanism of action, the activation of signaling pathways like MAPK and NF-κB is assessed. This is done by measuring the phosphorylation of key proteins in these pathways using Western blot analysis.
In Vivo Anti-inflammatory Assay
Animal Model: A model of systemic inflammation is induced in mice, typically by intraperitoneal injection of LPS.
Drug Administration: this compound or Nobiletin is administered to the mice, usually through oral gavage, for a specific period before the induction of inflammation.
Measurement of Inflammatory Cytokines: Blood samples are collected from the mice after the induction of inflammation. The serum levels of inflammatory cytokines such as IL-6 and TNF-α are then measured using ELISA to evaluate the in vivo anti-inflammatory effects of the compounds.
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
References
Validating the Specificity of Sudachitin's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sudachitin's molecular interactions and biological effects with other structurally similar polymethoxyflavones (PMFs), Nobiletin and Tangeretin. The aim is to offer a clear perspective on the current understanding of this compound's target specificity, supported by available experimental data. While direct target engagement validation for this compound using methods like the Cellular Thermal Shift Assay (CETSA) is not yet documented in publicly available research, this guide synthesizes downstream effector pathway analysis and compares it with related compounds for which direct targets have been identified.
Comparative Analysis of Biological Activity
This compound, Nobiletin, and Tangeretin, all derived from citrus peels, exhibit overlapping yet distinct biological activities, particularly in the realms of anticancer and anti-inflammatory effects. Their primary mechanisms of action converge on the modulation of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
Anticancer Activity
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | This compound IC50 (µM)[1] | Nobiletin IC50 (µM) | Tangeretin IC50 (µM) |
| Huh-7 | Liver Cancer | 82.04 | - | - |
| HepG2 | Liver Cancer | 49.32 | - | - |
| HuCCT1 | Cholangiocarcinoma | 53.21 | - | - |
| RBE | Cholangiocarcinoma | 24.1 | - | - |
| MIA PaCa-2 | Pancreatic Cancer | 43.35 | - | ~75[2] |
| PANC-1 | Pancreatic Cancer | 32.73 | - | - |
| HCT-116 | Colorectal Cancer | 56.23 | - | - |
| HT-29 | Colorectal Cancer | 37.07 | Cytostatic[3] | Cytostatic[3] |
| PC-3 | Prostate Cancer | - | - | ~75[2] |
| LNCaP | Prostate Cancer | - | - | ~65[2] |
| MDA-MB-435 | Breast Cancer | - | Cytostatic[3] | Cytostatic[3] |
| MCF-7 | Breast Cancer | - | Cytostatic[3] | Cytostatic[3] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions. "-" indicates data not available in the reviewed literature.
Phosphodiesterase (PDE) Inhibition
This compound has been identified as an inhibitor of various phosphodiesterase (PDE) isoforms, which are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. This inhibition is a key aspect of its mechanism of action.
| PDE Isoform | This compound IC50 (µM)[4] | Nobiletin IC50 (µM)[5] |
| PDE1A | >100 | - |
| PDE2A | >100 | - |
| PDE3A | 15.6 | 10.4 |
| PDE4A | 28.3 | 6.03 |
| PDE4B | - | 6.03 |
| PDE5A | 45.2 | - |
| PDE8A | 23.5 | - |
| PDE10A2 | 18.9 | 6.03 |
Note: "-" indicates data not available in the reviewed literature.
Signaling Pathway Modulation
The effects of this compound on cellular signaling pathways are primarily investigated through Western blot analysis of key protein phosphorylation states.
MAPK and PI3K/Akt Signaling Pathways
This compound has been shown to modulate the MAPK and PI3K/Akt signaling pathways, which are crucial for cell proliferation, survival, and apoptosis. In human keratinocyte HaCaT cells, this compound activates p38 MAPK and inhibits ERK1/2, leading to apoptosis. In contrast, Nobiletin activates ERK1/2 in the same cell line. Furthermore, this compound has been observed to inhibit the activation of NF-κB and Akt in interleukin-1β-stimulated human periodontal ligament cells.[6]
Tangeretin has also been shown to inhibit the phosphorylation of ERK1/2 and modulate the PI3K/Akt/mTOR signaling pathway.[7][8]
The following diagram illustrates the general signaling pathways affected by these polymethoxyflavones.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature concerning this compound and its analogs.
Western Blot Analysis for MAPK and PI3K/Akt Pathway Activation
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways.
-
Cell Culture and Treatment: Plate cells at a suitable density and culture until they reach 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours before treatment with this compound or other compounds at various concentrations for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p38, p38) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of compounds against PDE isoforms.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a fixed concentration of the specific PDE enzyme isoform and a fluorescently labeled cAMP or cGMP substrate.
-
Compound Incubation: Add varying concentrations of this compound or a reference inhibitor to the reaction mixture.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Termination and Detection: After a defined incubation period, stop the reaction and measure the fluorescence intensity. The degree of inhibition is determined by the reduction in the fluorescent signal, which corresponds to the amount of substrate hydrolyzed by the PDE enzyme.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Direct Target Validation: The Unmet Need for this compound
While the effects of this compound on signaling pathways are well-documented, direct evidence of its molecular targets is lacking. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[9][10][11] In CETSA, the binding of a ligand to its target protein often leads to the stabilization of the protein, resulting in a higher melting temperature. This change can be detected by quantifying the amount of soluble protein remaining after heating.
For the related compound Nobiletin, retinoid acid receptor-related orphan receptors (RORs) have been identified as direct targets. This level of specific target identification has not yet been achieved for this compound. Future research employing CETSA or similar biophysical methods would be invaluable in elucidating the direct molecular interactors of this compound and validating its target specificity.
References
- 1. Polymethoxylated flavone this compound is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tangeretin and nobiletin induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Reduces Inflammatory Mediator Expression in Toll-Like Receptor 2 Ligand-Stimulated Human Dental Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tangeretin inhibits extracellular-signal-regulated kinase (ERK) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Implications of a Polymethoxylated Flavone, Tangeretin, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Sudachitin: A Comparative Analysis of a Promising Flavonoid from Diverse Citrus Sources
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of sudachitin, a polymethoxyflavone found in citrus fruits. This document outlines its concentration in various citrus sources, compares its biological activities with supporting experimental data, and provides detailed methodologies for key experiments.
This compound, a polymethoxyflavone (PMF), has garnered significant attention in the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. While primarily isolated from the peel of Citrus sudachi, a Japanese citrus fruit, its presence and comparison with other flavonoids in different citrus varieties are of considerable interest for its potential as a therapeutic agent.
This compound Content in Citrus Sources: A Comparative Overview
This compound is most abundantly found in the peel of Citrus sudachi. Quantitative analysis reveals that this compound constitutes a significant portion of the flavonoids in this fruit. While comprehensive data on this compound levels across all citrus species is limited, available information points to Citrus sudachi as its principal source. For a comparative perspective, the content of other well-known polymethoxyflavones, such as nobiletin, in different citrus peels is presented below.
| Citrus Fruit | Flavonoid | Concentration in Peel Extract |
| Citrus sudachi | This compound | 1.2% - 1.4%[1][2] |
| Grapefruit | Nobiletin | 9.92 mg/g[3] |
| Orange | Nobiletin | 7.31 mg/g[3] |
| Musami | Nobiletin | 6.08 mg/g[3] |
Comparative Biological Activity of this compound
This compound exhibits a range of biological activities that have been investigated through various in vitro and in vivo studies. This section compares its anti-inflammatory and anti-cancer properties, providing supporting quantitative data.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways. Studies have shown that it can suppress the production of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound was found to have a greater inhibitory effect on Tumor Necrosis Factor-alpha (TNF-α) production compared to nobiletin, another prominent citrus flavonoid[3]. The anti-inflammatory actions of this compound are largely attributed to its ability to downregulate the MAPK and NF-κB signaling pathways[4].
Anti-cancer Activity
This compound has shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound across multiple cancer types.
| Cancer Cell Line | Cancer Type | IC50 of this compound (µM) |
| HuCCT1 | Cholangiocarcinoma | 24.1[5] |
| RBE | Cholangiocarcinoma | 53.21[5] |
| PANC-1 | Pancreatic Cancer | 32.73[5] |
| MIA PaCa-2 | Pancreatic Cancer | 43.35[5] |
| HT-29 | Colorectal Cancer | 37.07[5] |
| HCT-116 | Colorectal Cancer | 56.23[5] |
| HepG2 | Liver Cancer | 49.32[5] |
| Huh-7 | Liver Cancer | 82.04[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and further investigation.
Extraction and Quantification of this compound from Citrus sudachi Peel
A common method for extracting this compound from citrus peels involves methanol extraction. The peels of Citrus sudachi are first dried and powdered. The powder is then subjected to extraction with methanol. The resulting extract can be further purified and the concentration of this compound can be quantified using High-Performance Liquid Chromatography (HPLC)[6].
Cell Culture and Cytotoxicity Assay (MTT Assay)
Human cancer cell lines are cultured in appropriate media, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For the cytotoxicity assay, cells are seeded in 96-well plates. After cell attachment, they are treated with various concentrations of this compound for a specified period (e.g., 48 hours). The cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active metabolism convert MTT into a purple formazan product. The formazan crystals are dissolved with a solubilization solution, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve[7][8][9][10].
Anti-inflammatory Assay (Nitric Oxide Measurement)
RAW264.7 macrophage cells are cultured in DMEM. For the assay, cells are seeded in 96-well plates and pre-treated with different concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. The production of nitric oxide (NO), a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. The Griess reagent reacts with nitrite, a stable product of NO, to form a purple azo dye. The absorbance of this solution is measured at 540 nm, and the concentration of nitrite is determined from a standard curve[2][11].
Western Blot Analysis for MAPK and NF-κB Pathways
To investigate the effect of this compound on signaling pathways, cells are treated with this compound and/or an inflammatory stimulus (e.g., LPS or IL-1β). The cells are then lysed to extract total protein. Protein concentrations are determined using a Bradford assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of key proteins in the MAPK (e.g., p38, ERK, JNK) and NF-κB (e.g., p65, IKK) pathways. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and imaged. The relative band intensities are quantified to determine the activation status of the signaling pathways[1][12][13][14][15][16].
Visualizing the Molecular Mechanisms of this compound
To better understand the logical relationships and signaling pathways involved in this compound's biological activities, the following diagrams are provided.
General experimental workflow for this compound analysis.
This compound's anti-inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. mattioli1885journals.com [mattioli1885journals.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Phytochemical profiling and HPLC quantification of citrus peel from different varieties | Semantic Scholar [semanticscholar.org]
- 6. Chemical constituents from the peels of Citrus sudachi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sudachitin and Demethoxysudachitin for Researchers and Drug Development Professionals
An objective analysis of the biochemical and pharmacological properties of two closely related polymethoxyflavones, Sudachitin and its demethoxylated analog, demethoxythis compound.
This guide provides a comprehensive comparison of this compound and demethoxythis compound, two polymethoxyflavones found in the peel of the sudachi citrus fruit. Intended for researchers, scientists, and professionals in drug development, this document summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways involved in their biological activities.
At a Glance: Key Physicochemical Properties
| Property | This compound | Demethoxythis compound |
| Chemical Formula | C₁₈H₁₆O₈ | C₁₇H₁₄O₇ |
| Molar Mass | 360.32 g/mol | 330.29 g/mol |
| Structure | 4',5,7-trihydroxy-3',6,8-trimethoxyflavone | 4',5,7-trihydroxy-6,8-dimethoxyflavone |
| Key Structural Difference | Presence of a methoxy group at the 3' position | Lacks the methoxy group at the 3' position |
Comparative Biological Activities: A Data-Driven Overview
Experimental evidence consistently demonstrates that while both this compound and demethoxythis compound exhibit similar biological activities, this compound is generally the more potent of the two. This enhanced activity is often attributed to the presence of the methoxy group at the 3' position of its chemical structure.[1]
Anti-Inflammatory Effects
Both compounds have been shown to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated mouse macrophage-like RAW264.7 cells.[1] this compound, however, exhibits a stronger inhibitory effect.[1] This suggests the 3'-methoxy group plays a crucial role in the anti-inflammatory potency of this compound.[1]
| Parameter | This compound | Demethoxythis compound | Cell Line |
| Inhibition of IL-6 Production | Stronger Inhibition | Weaker Inhibition | RAW264.7 |
| Inhibition of TNF-α Production | Stronger Inhibition | Weaker Inhibition | RAW264.7 |
| Inhibition of Nitric Oxide (NO) Production | Suppressed | Suppressed | RAW264.7 |
| Inhibition of MCP-1 Production | Suppressed | Suppressed | RAW264.7 |
Cardiovascular Effects
Studies on isolated rat atria have revealed that both flavonoids exert positive chronotropic (heart rate) and inotropic (contractile force) effects. Notably, this compound demonstrates a greater maximum efficacy in both regards compared to demethoxythis compound.[2]
| Parameter | This compound (Maximum Efficacy) | Demethoxythis compound (Maximum Efficacy) | Tissue |
| Chronotropic Effect (%ΔHR) | 40.1% | 30.3% | Isolated Rat Atria |
| Inotropic Effect (%ΔCF) | 17.7% | 11.3% | Isolated Rat Atria |
Furthermore, both compounds induce vasorelaxation in isolated rat aorta, with this compound again proving to be more potent.
Anticancer and Other Biological Activities
Information on the direct comparative antioxidant and neuroprotective effects of these two compounds is limited. However, this compound has been reported to possess antioxidant and neuroprotective properties.[5][6]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and demethoxythis compound are mediated through their modulation of key signaling pathways.
Anti-Inflammatory Signaling Pathway
In response to inflammatory stimuli such as LPS, both this compound and demethoxythis compound suppress the inflammatory response by downregulating the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] This inhibition leads to a decrease in the gene expression of pro-inflammatory factors.[1]
Cardiovascular Signaling Pathway
The positive chronotropic and inotropic effects of this compound and demethoxythis compound are associated with the enhancement of cyclic AMP (cAMP)-dependent pathways, without the involvement of β-adrenoceptors.[2]
Experimental Protocols
In Vitro Anti-Inflammatory Assay
This protocol outlines the general steps for evaluating the anti-inflammatory effects of this compound and demethoxythis compound in a macrophage cell line.
References
- 1. Therapeutic overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Polymethoxylated flavone this compound is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. This compound, a polymethoxyflavone from Citrus sudachi, suppresses lipopolysaccharide-induced inflammatory responses in mouse macrophage-like RAW264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Sudachitin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the flavonoid Sudachitin, evaluating its translational potential in oncology and inflammatory diseases. By presenting key experimental data, detailed methodologies, and visual pathways, this document aims to facilitate an objective assessment of this compound's performance against established and alternative therapeutic agents.
Section 1: Comparative Efficacy in Oncology
This compound has demonstrated notable anti-proliferative effects across various cancer cell lines. This section compares its in vitro cytotoxicity (IC50 values) against other flavonoids and a standard chemotherapeutic agent, Doxorubicin.
Quantitative Data: In Vitro Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds in different cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | Huh-7 | Liver Cancer | 82.04 | |
| This compound | HepG2 | Liver Cancer | 49.32 | |
| Nobiletin | Caco-2 | Colon Cancer | 40 (72h) | [1][2] |
| Curcumin | MCF7 | Breast Cancer | 1.32 - 44.61 | [3][4] |
| Curcumin | MDA-MB-231 | Breast Cancer | 11.32 - 54.68 | [3][4] |
| Curcumin | A549 | Lung Cancer | 33 | [5][6] |
| Doxorubicin | HepG2 | Liver Cancer | 1.3 - 12.18 | [7][8] |
| Doxorubicin | Huh-7 | Liver Cancer | 5.2 - >20 | [7][8] |
Section 2: Comparative Efficacy in Inflammation
This compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators. This section compares its effects with the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.
Quantitative Data: Anti-Inflammatory Activity
The table below outlines the observed inhibitory effects of this compound and Ibuprofen on inflammatory pathways and molecules.
| Compound | Target/Assay | Effect | Citation(s) |
| This compound | IL-6, IL-8, CXCL10, CCL2 production (in IL-1β-stimulated HPDLC) | Dose-dependent inhibition | [9][10] |
| This compound | NF-κB and Akt pathway activation (in IL-1β-stimulated HPDLC) | Inhibition | [9][10] |
| This compound | COX-2 protein expression (in Pam3CSK4-stimulated HDPCs) | Suppression | [11] |
| Ibuprofen | COX-1 and COX-2 enzymes | Non-selective, reversible inhibition | [12][13] |
| Ibuprofen | Pro-inflammatory cytokine production | Reduction | [14] |
Section 3: Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental design is crucial for understanding the translational potential of a compound. The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound research.
Signaling Pathways Modulated by this compound
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining this compound's cytotoxicity.
Logical Framework for Translational Potential Assessment
References
- 1. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wcrj.net [wcrj.net]
- 4. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. The Polymethoxy Flavonoid this compound Inhibits Interleukin-1β-Induced Inflammatory Mediator Production in Human Periodontal Ligament Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Polymethoxy Flavonoid this compound Inhibits Interleukin-1 β-Induced Inflammatory Mediator Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Reduces Inflammatory Mediator Expression in Toll-Like Receptor 2 Ligand-Stimulated Human Dental Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Non-steroidal anti-inflammatory drugs dampen the cytokine and antibody response to SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Sudachitin Clinical Trial Data: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive meta-analysis of the available clinical trial data on sudachitin, a polymethoxyflavone found in the peel of the Japanese citrus fruit Citrus sudachi. The primary focus of this analysis is on this compound's efficacy in reducing visceral fat, a key indicator of metabolic syndrome. To provide a broader context for researchers, scientists, and drug development professionals, this document also presents a comparison with other common supplements marketed for visceral fat reduction: green tea extract, conjugated linoleic acid (CLA), and probiotics.
Executive Summary
A randomized, double-blind, placebo-controlled clinical trial has demonstrated that daily supplementation with sudachi peel extract powder, containing 4.9 mg of this compound, for 12 weeks significantly reduces the ratio of visceral fat to subcutaneous fat.[1][2] While the existing clinical data for this compound is promising, it is currently limited to a single study. In comparison, green tea extract, CLA, and probiotics have been investigated more extensively for their effects on body composition, with varying degrees of efficacy and consistency across numerous trials. This guide synthesizes the available data to facilitate an objective comparison of these interventions.
Data Presentation: Comparative Efficacy in Visceral Fat Reduction
The following table summarizes the key findings from clinical trials of this compound and its alternatives.
| Intervention | Dosage | Duration | Key Efficacy Outcomes on Visceral/Body Fat |
| Sudachi Peel Extract (this compound) | 4.9 mg/day this compound | 12 weeks | Significantly reduced the ratio of visceral fat to subcutaneous fat. Moderately reduced waist circumference.[1][2] |
| Green Tea Extract (Catechins) | 583 mg/day catechins | 12 weeks | Significant decreases in body weight, BMI, body fat ratio, body fat mass, waist circumference, hip circumference, visceral fat area, and subcutaneous fat area compared to control.[3] |
| 856.8 mg/day EGCG | 12 weeks | Significant weight loss, and decreases in BMI and waist circumference.[4][5] | |
| 500 mg/day GTE with exercise | 8 weeks | Greater decrease in body weight, BMI, body fat percentage, and visceral fat levels compared to exercise with placebo.[6] | |
| Conjugated Linoleic Acid (CLA) | 4.2 g/day | 4 weeks | Significant decrease in sagittal abdominal diameter compared to placebo in abdominally obese men.[7] |
| 3.2 g/day with exercise | 8 weeks | No significant reduction in visceral adipose tissue.[8][9] | |
| 3.2 g/day or 6.4 g/day | 12 weeks | No significant change in body fat mass.[10] | |
| 4.2 g/day | 12 weeks | 3.8% reduction in body fat in the CLA-treated group.[11] | |
| Probiotics | Lactobacillus gasseri SBT2055 | 12 weeks | Significant reduction in abdominal visceral fat.[12] |
| Bifidobacterium animalis subsp. lactis GCL2505 with inulin | 12 weeks | Greater reduction in visceral fat area and total fat area compared to placebo.[13] | |
| Meta-analysis of 8 RCTs | Varied | Significant reduction in weight, waist circumference, and visceral fat content.[14][15] | |
| Lactiplantibacillus plantarum SKO-001 | 12 weeks | Significant reduction in the visceral fat/subcutaneous fat area ratio in a subgroup with lower caloric intake.[16] |
Experimental Protocols
This compound
A 12-week, randomized, double-blind, placebo-controlled trial was conducted with 41 participants aged 30-65 years with a BMI of 23-30 kg/m ².[1][2] Participants were randomly assigned to receive either capsules containing sudachi peel extract powder (providing 4.9 mg/day of this compound) or a placebo.[1][2] The primary outcome was visceral fat mass, which was assessed during the intervention.
Green Tea Extract
Multiple randomized controlled trials have investigated the effects of green tea extract on body composition. A typical study design is a 12-week, double-blind, placebo-controlled trial. For instance, one study involved 240 subjects who consumed a beverage with either 583 mg of catechins or 96 mg of catechins (control) daily.[3] Another trial with 102 women with central obesity used a high dose of 856.8 mg of EGCG daily for 12 weeks.[4][5] Key assessments in these trials include changes in body weight, BMI, waist circumference, and visceral and subcutaneous fat areas measured by methods like CT scans or bioelectrical impedance.[3][5]
Conjugated Linoleic Acid (CLA)
Clinical trials on CLA have varied in duration and dosage. A 4-week, double-blind, randomized controlled trial in 25 abdominally obese men used a daily dose of 4.2 g of CLA.[7] Another 8-week study in 28 obese women combined 3.2 g/day of CLA with aerobic exercise.[8] Longer-term studies, such as a 1-year trial, have also been conducted to assess the effects on body composition.[17] The primary endpoints typically include changes in body fat mass, lean body mass, and abdominal fat, often measured by dual-energy X-ray absorptiometry (DXA) or CT scans.[8][9][17]
Probiotics
The efficacy of probiotics on visceral fat has been evaluated in various randomized controlled trials. For example, a 12-week study investigated the effect of Lactobacillus gasseri SBT2055 in adults with obese tendencies.[12] Another 12-week trial assessed a synbiotic drink containing Bifidobacterium animalis subsp. lactis GCL2505 and inulin.[13] A meta-analysis of eight randomized controlled trials included a total of 412 patients and assessed outcomes like weight, waist circumference, and visceral fat content.[14][15] The specific strains, dosage (colony-forming units), and duration of intervention are key variables across these studies.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound
Preclinical studies have elucidated several signaling pathways through which this compound may exert its biological effects. These include the MAPK, NF-κB, and cAMP/cGMP pathways.
Caption: this compound's molecular mechanisms.
Experimental Workflow: Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized controlled trial investigating the effects of a dietary supplement on visceral fat.
Caption: A typical clinical trial workflow.
References
- 1. Sudachi peel extract powder including the polymethoxylated flavone this compound improves visceral fat content in individuals at risk for developing diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sudachi peel extract powder including the polymethoxylated flavone this compound improves visceral fat content in individuals at risk for developing diabetes [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic effect of high-dose green tea extract on weight reduction: A randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. examine.com [examine.com]
- 7. Conjugated linoleic acid (CLA) reduced abdominal adipose tissue in obese middle-aged men with signs of the metabolic syndrome: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Conjugated Linoleic Acid Supplementation Does Not Reduce Visceral Adipose Tissue in Middle-Aged Men Engaged in a Resistance-Training Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. rejuvenation-science.com [rejuvenation-science.com]
- 12. Probiotic for Obesity · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. examine.com [examine.com]
- 14. Effects of oral supplementation of probiotics on body weight and visceral fat in obese patients: a meta-analysis and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A 12-Week, Single-Centre, Randomised, Double-Blind, Placebo-Controlled, Parallel-Design Clinical Trial for the Evaluation of the Efficacy and Safety of Lactiplantibacillus plantarum SKO-001 in Reducing Body Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conjugated linoleic acid supplementation for 1 y reduces body fat mass in healthy overweight humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sudachitin's Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sudachitin's Anti-Cancer Properties
This compound, a polymethoxyflavone found in the peel of the Citrus sudachi, has emerged as a promising natural compound with demonstrated anti-cancer properties.[1] This guide provides a comparative analysis of this compound's effects across various cancer cell lines, presenting key experimental data and detailed protocols to support further research and development in oncology.
Comparative Efficacy of this compound: A Quantitative Overview
This compound has been shown to inhibit the proliferation of a range of cancer cell lines in a dose-dependent manner.[1] The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound across liver, cholangiocarcinoma, pancreatic, and colorectal cancer cell lines.
For a comprehensive comparison, this guide presents the IC50 values of this compound alongside two other compounds: Nobiletin, a structurally similar polymethoxyflavone, and 5-Fluorouracil (5-FU), a standard chemotherapeutic agent. This allows for an objective evaluation of this compound's potency.
| Cancer Type | Cell Line | This compound IC50 (µM) | Nobiletin IC50 (µM) | 5-Fluorouracil (5-FU) IC50 (µM) |
| Liver Cancer | Huh-7 | 82.04[1] | Not Available | ~99.32[2] |
| HepG2 | 49.32[1] | Not Available | ~13.0[3] | |
| Cholangiocarcinoma | HuCCT1 | 53.21[1] | Not Available | Not Available |
| RBE | 24.1[1] | Not Available | Not Available | |
| Pancreatic Cancer | MIA PaCa-2 | 43.35[1] | ~4.63 (Resistant)[4] | ~4.63[4] |
| PANC-1 | 32.73[1] | Not Available | ~0.22 (Sensitive)[4] | |
| Colorectal Cancer | HCT-116 | 56.23[1] | 37[5] | ~8.785[6] |
| HT-29 | 37.07[1] | 46.2[5] | Not Available |
Note: The IC50 values for Nobiletin and 5-Fluorouracil are sourced from different studies and may have been determined using varying experimental conditions. Direct comparison should be made with caution.
While this compound demonstrates broad anti-proliferative activity, specific quantitative data on the rates of this compound-induced apoptosis and the precise impact on cell cycle distribution across these particular cancer cell lines are not extensively detailed in the currently available literature. However, it is established that this compound induces apoptosis, a form of programmed cell death, in cancer cells.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for key experimental assays are provided below.
Cell Viability and Cytotoxicity Assay (CCK-8)
This protocol outlines the determination of cell viability and the cytotoxic effects of this compound using the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 0.5 x 10⁴ to 1.0 x 10⁴ cells per well and incubated to allow for cell attachment.
-
Treatment: Cells are treated with varying concentrations of this compound (or other test compounds) and incubated for a specified period (e.g., 48 hours).
-
CCK-8 Reagent Addition: After the incubation period, the culture medium is replaced with fresh medium containing a 10% (v/v) solution of CCK-8.
-
Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by the activity of dehydrogenases in living cells is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This protocol describes a common method for detecting and quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound for a specified time. Both floating and adherent cells should be collected.
-
Cell Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution are added to 100 µL of the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[7][8]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using Propidium Iodide (PI) staining and flow cytometry.
-
Cell Harvest and Fixation: Cells are harvested and washed with PBS. The cell pellet is then resuspended in ice-cold 70% ethanol while vortexing to prevent clumping and fixed for at least 30 minutes on ice.
-
Washing: The fixed cells are washed twice with PBS.
-
RNase Treatment: To ensure only DNA is stained, the cells are treated with RNase A (e.g., 100 µg/mL) for at least 30 minutes at 37°C.
-
PI Staining: Propidium Iodide staining solution (e.g., 50 µg/mL) is added to the cell suspension.
-
Incubation: Cells are incubated in the dark for at least 15-30 minutes before analysis.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI.[9][10][11][12]
Visualizing Experimental Processes and Signaling Pathways
To provide a clearer understanding of the experimental workflow and the molecular mechanisms of this compound, the following diagrams have been generated using Graphviz.
Conclusion
This compound exhibits significant anti-proliferative effects across a variety of cancer cell lines, with IC50 values indicating its potential as a therapeutic agent. Its mechanism of action involves the induction of apoptosis, at least in part, through the modulation of the MAPK signaling pathway. While further research is needed to quantify its apoptotic and cell cycle effects across a wider range of cancers and to directly compare its efficacy with a broader panel of existing drugs, the data presented in this guide provide a solid foundation for future pre-clinical and clinical investigations into this compound as a novel anti-cancer compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
